molecular formula C15H21BrN2O3 B597406 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline CAS No. 1365271-84-6

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Cat. No.: B597406
CAS No.: 1365271-84-6
M. Wt: 357.248
InChI Key: LRCWFJHWOTYXMB-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline, also known as 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline, is a useful research compound. Its molecular formula is C15H21BrN2O3 and its molecular weight is 357.248. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWFJHWOTYXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742857
Record name 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
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Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-84-6
Record name Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule is a tetra-substituted benzene ring.[2] The core challenge is establishing the correct regiochemistry between the amine, nitro, bromo, and propoxy groups.[2]

Target Structure: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline[1][2][3]

  • Position 1:

    
    -Cyclohexylamino (
    
    
    )[1][2]
  • Position 2: Nitro (

    
    )
    
  • Position 4: Bromo (

    
    )[1][2][4][5][6][7]
    
  • Position 5: Propoxy (

    
    )[1][2]
    

Retrosynthetic Logic: The most efficient disconnection is via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

21-bromo-2,4-difluoro-5-nitrobenzene12
  • Rule: Nucleophilic attack occurs preferentially at the position para to the nitro group over the ortho position due to steric hindrance, provided both positions are activated.

  • Application: In 1-bromo-2,4-difluoro-5-nitrobenzene, the fluorine at C2 is para to the nitro group (at C5), while the fluorine at C4 is ortho.[1][2] Therefore, the C2-fluorine is displaced first.[2]

Reaction Pathway Overview[9]
  • Step 1 (Etherification): Regioselective displacement of the para-fluorine (C2) with sodium propoxide.[2]

  • Step 2 (Amination): Displacement of the remaining ortho-fluorine (C4) with cyclohexylamine.[2]

Experimental Protocol

Phase 1: Regioselective Etherification

Objective: Synthesis of 1-bromo-4-fluoro-5-nitro-2-propoxybenzene.

ParameterSpecification
Starting Material 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4)
Reagent

-Propanol (1.05 equiv), Sodium Hydride (NaH) (1.1 equiv)
Solvent Anhydrous THF or DMF
Temperature -10°C to 0°C (Initial), then RT
Yield Target >85%

Protocol:

  • Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (60% dispersion in oil, 1.1 equiv) in anhydrous THF.

  • Alkoxide Formation: Dropwise add

    
    -propanol (1.05 equiv) at 0°C. Stir for 30 minutes until hydrogen evolution ceases.
    
  • Addition: Cool the solution to -10°C. Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 equiv) in THF. Crucial: Slow addition prevents local excess which could lead to bis-substitution.[2]

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC/HPLC for the disappearance of starting material.[2]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[2][8] Wash organic layer with brine, dry over 
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from ethanol/hexanes or use flash column chromatography (Hexane/EtOAc) if necessary.

Mechanistic Insight: The nucleophile (

122
Phase 2: Amination ( )

Objective: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.

ParameterSpecification
Starting Material 1-Bromo-4-fluoro-5-nitro-2-propoxybenzene (Intermediate from Phase 1)
Reagent Cyclohexylamine (1.2 equiv), DIPEA (1.5 equiv)
Solvent DMSO or DMF
Temperature 50°C - 60°C
Yield Target >90%

Protocol:

  • Setup: Dissolve the intermediate (1.0 equiv) in DMSO (0.5 M concentration).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.5 equiv) to scavenge the HF generated.[2]
    
  • Amine Addition: Add Cyclohexylamine (1.2 equiv).[2]

  • Reaction: Heat the mixture to 50°C. The remaining fluorine (originally at C4 of the SM, now C4 relative to Br) is ortho to the nitro group.[2] While less reactive than the para position, the elevated temperature and strong nucleophilicity of the primary amine drive the reaction to completion.[2]

  • Monitoring: Reaction is typically complete within 4–6 hours.[2]

  • Workup: Pour reaction mixture into ice water. The product typically precipitates as a yellow/orange solid.[2]

  • Isolation: Filter the solid. Wash extensively with water to remove DMSO and amine salts.[2]

  • Final Purification: Recrystallize from Ethanol.

Validation of Structure:

  • The final product numbering changes based on IUPAC priority (Amine > Ether > Halogen).[2]

  • The carbon bearing the amine becomes C1.[2]

  • The Nitro group is at C2.[2][8]

  • The Bromine is at C4.[2][6][8]

  • The Propoxy group is at C5.[2]

  • Result: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.[1][2][3]

Pathway Visualization

The following diagram illustrates the regioselective flow from the starting material to the final target.[2]

Caption: Two-step regioselective SNAr pathway utilizing differential fluorine reactivity relative to the nitro group.

Critical Control Points & Troubleshooting

IssueCauseMitigation
Bis-propoxylation Excess alkoxide or high temperature in Step 1.[1][2]Maintain strict stoichiometry (1.05 equiv) and keep temp < 0°C during addition.
Wrong Regioisomer Amine added before Alkoxide.[1][2]strictly follow the order: Etherification (Para)

Amination (Ortho).[1][2]
Low Yield (Step 2) Steric hindrance of the ortho position.[1][2]Use a polar aprotic solvent (DMSO/DMF) and heat to 50–60°C.
Hydrolysis Wet solvents reacting with fluoronitrobenzene.[1][2]Use anhydrous THF and dry reagents; keep under

atmosphere.[1][2]

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 329817165, 1-Bromo-2,4-difluoro-5-nitrobenzene. Retrieved January 29, 2026, from [Link][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[2] (Foundational text on

    
     regioselectivity rules for halonitrobenzenes).
    

Structural Dynamics and Conformational Analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS 1365271-84-6).[1] A derivative of the high-potency sweetener 5-nitro-2-propoxyaniline (P-4000), this molecule serves as a critical model for studying Resonance-Assisted Hydrogen Bonding (RAHB) and steric locking in push-pull chromophores.

This guide details the synthesis, purification, and solid-state conformation of the molecule, focusing on the intramolecular forces that dictate its planar topography and the steric influence of the cyclohexyl moiety on crystal packing.

Chemical Identity and Architecture

The molecule is a multi-substituted benzene scaffold characterized by a "push-pull" electronic system. The electron-donating amino and propoxy groups oppose the electron-withdrawing nitro and bromo groups, creating a polarized structure with significant non-linear optical (NLO) potential.

PropertySpecification
IUPAC Name 4-bromo-N-cyclohexyl-2-nitro-5-propoxy-aniline
CAS Registry 1365271-84-6
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Core Scaffold 2-Nitroaniline
Key Motif S(6) Intramolecular H-Bond Ring
The S(6) Resonance Motif

The defining structural feature is the intramolecular hydrogen bond between the amino hydrogen (N-H) and the oxygen of the ortho-nitro group. This forms a six-membered pseudo-ring, denoted as the S(6) motif in graph-set notation.

  • Consequence: This interaction "locks" the C-N(amine) bond, preventing free rotation and forcing the N-cyclohexyl group to lie coplanar with the benzene ring, despite the steric bulk of the cyclohexyl ring.

Synthesis and Purification Protocol

To obtain crystals suitable for X-ray diffraction, a high-purity synthesis targeting the removal of regioisomers is required. The following protocol utilizes Nucleophilic Aromatic Substitution (


).
Experimental Workflow

Reagents:

  • Precursor: 1-fluoro-4-bromo-2-nitro-5-propoxybenzene (or the chloro-analog).

  • Nucleophile: Cyclohexylamine (1.2 eq).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .

Protocol:

  • Dissolution: Dissolve 10 mmol of the halogenated precursor in 20 mL of anhydrous EtOH.

  • Addition: Add 12 mmol of cyclohexylamine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
    
  • Precipitation: Cool the reaction mixture to

    
    . The product typically precipitates as an orange/yellow solid due to the nitro-chromophore.
    
  • Filtration: Filter the crude solid and wash with cold ethanol.

  • Recrystallization (Critical): Recrystallize from hot ethanol/acetone (1:1). Slow evaporation at room temperature is required to grow single crystals suitable for XRD.

Process Visualization

SynthesisWorkflow Precursor Precursor (1-fluoro-4-bromo-2-nitro-5-propoxybenzene) Reaction SnAr Reaction Reflux (EtOH, 78°C, 6h) Precursor->Reaction Reagents Reagents Cyclohexylamine + Et3N Reagents->Reaction Crude Crude Precipitate (Orange Solid) Reaction->Crude Cool to 0°C Purification Recrystallization (EtOH/Acetone Slow Evap) Crude->Purification Filter & Wash Crystal Single Crystal (Triclinic/Monoclinic) Purification->Crystal XRD Analysis

Figure 1: Synthetic pathway and purification workflow for isolating diffraction-quality crystals.

Crystallographic & Conformational Analysis[2]

The structural integrity of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is governed by the competition between electronic delocalization (flattening) and steric repulsion (twisting).

Crystal Data (Representative Class Parameters)

Based on homologous structures of N-substituted-2-nitroanilines reported in Acta Crystallographica (e.g., N-cyclohexyl-2-nitroaniline derivatives), the following unit cell parameters are characteristic for this scaffold:

  • Crystal System: Triclinic or Monoclinic.

  • Space Group: Typically

    
     or 
    
    
    
    .
  • Z Value: 2 or 4 molecules per unit cell.

  • Density:

    
     (heavier due to Bromine).
    
Molecular Conformation
  • The Aniline Plane: The atoms

    
     are strictly planar (torsion angle 
    
    
    
    ). This confirms the Resonance-Assisted Hydrogen Bond (RAHB).
  • Cyclohexyl Chair: The cyclohexyl ring adopts a classic chair conformation. The equatorial position is favored for the N-linkage to minimize 1,3-diaxial interactions.

  • Propoxy Chain: The propoxy group at C5 typically adopts an anti-planar (zigzag) conformation, extending away from the bromine atom to minimize van der Waals repulsion.

  • Nitro Group Twist: While the H-bonded oxygen is coplanar, the nitro group may exhibit a slight rotation (

    
    ) relative to the benzene ring to relieve steric strain from the adjacent cyclohexyl group.
    
Structural Logic Diagram

MolecularLogic RAHB Intramolecular H-Bond (N-H...O) Planarity Planar Core (Nitro-Aniline System) RAHB->Planarity Enforces Conf Final Conformation: Locked N-C Bond Chair Cyclohexyl Planarity->Conf Restricts Rotation Sterics Steric Bulk (Cyclohexyl Group) Sterics->Conf Modulates Twist Packing Crystal Packing (Weak pi-stacking) Conf->Packing Directs Unit Cell

Figure 2: The interplay of intramolecular forces determining the solid-state conformation.

Spectroscopic Validation

To validate the structure without destroying the crystal, NMR and IR spectroscopy are used. The specific shifts confirm the "locked" conformation described above.

Proton NMR ( -NMR) Signatures
ProtonChemical Shift (

ppm)
MultiplicityStructural Insight
N-H 8.50 – 9.20 Broad SingletHighly deshielded due to strong Intramolecular H-bonding with the nitro group.
Ar-H (C3) 8.30 – 8.40SingletDeshielded by the adjacent Nitro and Bromo groups.
Ar-H (C6) 6.80 – 7.10SingletShielded by the adjacent Propoxy donor group.
O-CH2 3.90 – 4.10TripletCharacteristic of alkoxy attachment to aromatic ring.
Cyclohexyl 1.20 – 2.00MultipletTypical chair conformation envelope.
Infrared (IR) Spectroscopy
  • 
     (Stretch): 
    
    
    
    . The frequency is lower than free amines (
    
    
    ) due to the H-bond.
  • 
     (Sym/Asym): 
    
    
    
    . Strong bands confirming the nitro group.
  • 
    : 
    
    
    
    . Confirms the propoxy ether linkage.

Conclusion

The molecular structure of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a classic example of a sterically crowded yet electronically stabilized system. The S(6) intramolecular hydrogen bond is the dominant structural force, overriding the steric bulk of the cyclohexyl group to maintain a planar nitroaniline core. This planarity is essential for its potential applications in dye chemistry and as a structural analog for receptor binding studies in taste chemistry.

Researchers utilizing this compound should prioritize the slow-evaporation recrystallization technique to ensure high-fidelity crystals, as rapid precipitation often yields amorphous powders due to the flexible propoxy tail.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54759061, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (Analogous Structure). Retrieved from [Link]

  • Panunto, T. W., et al. (1987). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 43(2), 223-228.
  • Fun, H. K., et al. (2012). "Hydrogen bonding and packing in N-substituted-2-nitroanilines." Acta Crystallographica Section E. (General reference for the crystallographic class).

Sources

Technical Guide: Functionalized Bromo-Propoxy-Anilines in Drug Discovery

[1]

Executive Summary

Functionalized bromo-propoxy-anilines, particularly 4-(3-bromopropoxy)aniline , represent a critical class of "linker-equipped" intermediates in medicinal chemistry.[1] They serve as the structural bridge in the synthesis of small molecule kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib), allowing the attachment of solubilizing moieties (such as morpholine or piperazine) to hydrophobic pharmacophores.

This guide provides a rigorous technical analysis of their synthesis, reactivity, and application.[1] Unlike simple anilines, these molecules possess a "spring-loaded" electrophilic tail (alkyl bromide) and a nucleophilic head (aniline), requiring precise handling to prevent self-polymerization while maximizing synthetic utility.[1]

Part 1: Chemical Architecture & Reactivity[1]

The "Push-Pull" Dual Reactivity

The utility of 4-(3-bromopropoxy)aniline lies in its orthogonal reactivity profile.[1] It allows for sequential functionalization without the need for complex protecting group strategies if the order of operations is chemically sound.

  • The Nucleophilic Head (Aniline - NH₂):

    • Reactivity: Moderate nucleophile.

    • Primary Use: SNAr coupling with electron-deficient heterocycles (e.g., 4-chloroquinazolines) or amide coupling.[1]

    • pKa: ~4.6 (conjugate acid). The electron-donating alkoxy group at the para position slightly increases nucleophilicity compared to unsubstituted aniline.

  • The Electrophilic Tail (Alkyl Bromide - CH₂Br):

    • Reactivity: High susceptibility to SN2 attack.

    • Primary Use: Installation of solubilizing groups (morpholine, N-methylpiperazine) or PROTAC E3 ligase ligands.[1]

    • Stability Warning: The C-Br bond is weaker (bond dissociation energy ~285 kJ/mol) than a C-Cl bond (~339 kJ/mol), making it approximately 50-100x more reactive in SN2 reactions but also more prone to hydrolysis or elimination under harsh basic conditions.[1]

Comparison of Halo-Propoxy Linkers

In drug development, the choice between chloro, bromo, and iodo analogues is driven by the balance between stability and reactivity.[1]

FeatureChloro-Propoxy AnilineBromo-Propoxy Aniline Iodo-Propoxy Aniline
CAS (4-isomer) 56961-86-5143667-04-3 N/A (Instable)
SN2 Reactivity Low (Requires heat/KI)High (Room Temp/Mild Heat) Very High (Storage issues)
Stability ExcellentGood (Store cold/dark) Poor (Light sensitive)
Synthetic Yield HighModerate to High Low (Elimination side-rxn)
Primary Use Large scale manufacturingLab scale / Rapid library gen Rare / In situ gen

Part 2: Synthesis Protocol (The "Hero" Workflow)

The synthesis of 4-(3-bromopropoxy)aniline is most robustly achieved via the Nitro-Reduction Route .[1] This pathway avoids the risk of N-alkylation that plagues the direct alkylation of aminophenols.

Phase 1: O-Alkylation of 4-Nitrophenol

Objective: Install the bromopropoxy tail while the nitrogen is "masked" as a nitro group.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 eq)[1]

  • Linker Source: 1,3-Dibromopropane (3.0 - 5.0 eq) [Critical: Excess prevents bis-alkylation][1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

  • Solvent: Acetone or DMF (0.2 M)

Protocol:

  • Dissolve 4-nitrophenol in Acetone (or DMF for faster rates).

  • Add anhydrous K₂CO₃.

  • Add 1,3-dibromopropane in one portion.

  • Reflux (Acetone: 56°C) or heat to 60°C (DMF) for 4-12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3] If DMF was used, dilute with water and extract with EtOAc.[1]

  • Purification: The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography.[1]

  • Product: 1-(3-bromopropoxy)-4-nitrobenzene.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the alkyl tail. Warning: Catalytic hydrogenation (H₂/Pd-C) often results in hydrodebromination (loss of the bromine atom).

Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl) This method is essentially neutral and highly chemoselective for nitro groups in the presence of alkyl halides.

Reagents:

  • Substrate: 1-(3-bromopropoxy)-4-nitrobenzene (1.0 eq)[1]

  • Reductant: Iron Powder (325 mesh, 5.0 eq)[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Suspend substrate in EtOH/H₂O.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).

  • Monitor reaction (typically complete in 1-3 hours). The mixture will turn from yellow to dark brown/black sludge.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Dry over Na₂SO₄ and concentrate.

  • Storage: Store under Argon at -20°C. The free amine can oxidize (darken) over time.

Visualization: Synthesis Pathway[2][4]

SynthesisNitrophenol4-Nitrophenol(Starting Material)Intermediate1-(3-bromopropoxy)-4-nitrobenzene(Stable Intermediate)Nitrophenol->IntermediateK2CO3, Acetone, RefluxSN2 O-AlkylationDibromide1,3-Dibromopropane(Excess)Dibromide->IntermediateReagentProduct4-(3-bromopropoxy)aniline(Target Scaffold)Intermediate->ProductEtOH/H2O, RefluxNitro ReductionIronFe / NH4Cl(Chemoselective Reduction)Iron->ProductReagent

Figure 1: Chemoselective synthesis pathway preserving the alkyl bromide moiety.[1]

Part 3: Therapeutic Applications & Mechanism

Kinase Inhibitor Synthesis (Gefitinib Model)

The primary application of bromo-propoxy-anilines is in the synthesis of EGFR inhibitors. The aniline nitrogen couples to the quinazoline core, while the bromo-tail waits to react with a solubilizing group.

Workflow:

  • SNAr Coupling: 4-(3-bromopropoxy)aniline + 4-Chloro-6,7-dimethoxyquinazoline → Intermediate "Core-Linker-Br".[1]

  • Solubilization: Core-Linker-Br + Morpholine → Gefitinib Analog.[1]

Why this order? Reacting the aniline first prevents the morpholine nitrogen from competing for the quinazoline core (which would form a dead-end byproduct).

Visualization: Mechanism of Action (Downstream Coupling)

MechanismAniline4-(3-bromopropoxy)anilineCoupledIntermediate Conjugate(Quinazoline-NH-Ph-O-Propyl-Br)Aniline->CoupledStep 1: SNAr Displacementof Cl by Aniline NH2Quinazoline4-Chloro-quinazoline Core(Electrophile)Quinazoline->CoupledFinalDrugFinal Kinase Inhibitor(e.g., Gefitinib Analog)Coupled->FinalDrugStep 2: SN2 Displacementof Br by MorpholineMorpholineMorpholine(Solubilizing Group)Morpholine->FinalDrug

Figure 2: Sequential assembly of a kinase inhibitor using the bromo-propoxy linker.

Part 4: Safety & Handling

Alkylating Agent Hazards
  • Genotoxicity: As a primary alkyl halide, the bromo-propoxy tail is a direct-acting alkylating agent.[1] It can alkylate DNA (guanine residues). Handle in a fume hood with double nitrile gloves.

  • Neutralization: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile that quenches the alkyl bromide) before disposal.

Stability
  • Light Sensitivity: Aryl amines and alkyl bromides can both degrade under UV light. Store in amber vials.

  • Autopolymerization: At high concentrations or heat, the aniline amine of one molecule can attack the alkyl bromide of another, leading to polymerization. Do not distill the final aniline product at high temperatures. Purification by column chromatography or recrystallization is safer.

References

  • Synthesis of Gefitinib Intermediates

    • Title: Synthesis and antitumor activity of novel quinazoline deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines by metallic iron.[4]

    • Source: Organic Syntheses (General Protocol Adapt
    • URL:[Link]

  • Reactivity of Halo-Alkoxy Anilines

    • Title: 4-(3-Morpholinopropoxy)aniline (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Safety of Alkylating Agents

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source: N
    • URL:[Link]

Potential research areas for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Benzimidazole & Polysubstituted Aniline Libraries[1][2]

Executive Summary & Strategic Value

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6) represents a highly functionalized "privileged structure" in medicinal chemistry.[1] Unlike simple aniline precursors, this molecule integrates three distinct orthogonal reactive handles—a nitro group (reducible), a secondary amine (N-cyclohexyl), and an aryl bromide (cross-coupling partner)—alongside a lipophilic propoxy ether.[1]

This guide outlines the primary research vectors for this compound, moving beyond its role as a mere intermediate to its potential as a core scaffold for High-Throughput Screening (HTS) libraries targeting G-protein coupled receptors (GPCRs) and antiparasitic pathways.[1]

Physicochemical Profile & Structural Analysis

To understand the utility of this molecule, we must first quantify its properties.[1][2] The combination of the cyclohexyl ring and propoxy chain creates a high logP scaffold, suggesting excellent membrane permeability but requiring specific solvent systems for synthesis.[1]

PropertyValue / CharacteristicImplication for Research
Molecular Formula C₁₅H₂₁BrN₂O₃Mid-weight fragment for drug discovery (MW ~357.2 g/mol ).[1]
LogP (Predicted) 4.8 - 5.2High lipophilicity; likely Blood-Brain Barrier (BBB) permeable.[1]
Electronic State Push-Pull SystemThe electron-donating propoxy/amine and electron-withdrawing nitro group activate the ring for specific nucleophilic attacks.[1]
Steric Bulk High (Cyclohexyl)The N-cyclohexyl group provides conformational rigidity compared to linear alkyl chains.[1]
Key Reactive Site C4-BromineAllows for late-stage diversification via Palladium-catalyzed coupling.[1]
Core Research Areas
Vector A: Benzimidazole Pharmacophores (Opioid & Nociceptin Research)

The most direct application of this scaffold is the synthesis of 1,2,5,6-substituted benzimidazoles.[1] By reducing the nitro group to a primary amine, the resulting diamine reacts with aldehydes to form the benzimidazole core—a structure ubiquitous in opioid analgesics (e.g., Nitazene analogs) and antiviral agents.[1]

  • Hypothesis: The N-cyclohexyl group acts as a bulky hydrophobic shield, potentially altering the binding affinity at the Mu-opioid receptor (MOR) or Nociceptin receptor (NOP) compared to the traditional N-diethylaminoethyl chains found in Etonitazene.[1]

  • Research Gap: Most SAR (Structure-Activity Relationship) studies focus on the benzyl moiety at position 2.[1] This scaffold allows researchers to explore the impact of the N-substituent and the C5/C6 substitution pattern simultaneously.[1]

Vector B: Next-Generation Anthelmintics (Oxibendazole Analogs)

The core structure mimics Oxibendazole (a benzimidazole anthelmintic), which possesses a propyl ether and a carbamate.[1]

  • Innovation: The introduction of the C4-Bromine allows for the attachment of solubilizing groups or metabolic blockers (e.g., fluorinated aryls) to improve the pharmacokinetic profile of traditional benzimidazole anthelmintics, potentially overcoming resistance in nematodes.[1]

Vector C: Artificial Sweetener Toxicology (hT1R2/hT1R3)

This molecule is structurally homologous to P-4000 (5-nitro-2-propoxyaniline), an ultrasweet compound banned due to toxicity.[1]

  • Toxicological Probe: Researchers can use the brominated, N-cyclohexyl derivative to map the steric tolerance of the hT1R2/hT1R3 sweet taste receptor.[1] The bulky cyclohexyl group likely abolishes sweetness but may act as an antagonist or allosteric modulator, aiding in the study of taste reception mechanisms.[1]

Technical Workflows & Protocols
Protocol 1: Chemoselective Nitro Reduction (Preserving the C-Br Bond)

Standard catalytic hydrogenation (H₂/Pd-C) often results in hydrodehalogenation (loss of Bromine).[1] This protocol uses Iron/Ammonium Chloride to selectively reduce the nitro group.[1]

Reagents:

  • Substrate: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Methodology:

  • Dissolution: Dissolve the substrate in Ethanol/Water mixture and heat to 60°C.

  • Activation: Add NH₄Cl and stir for 10 minutes to activate the solvent system.

  • Reduction: Add Iron powder portion-wise over 20 minutes to prevent a violent exotherm.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and sat.[1] NaHCO₃. Dry organic layer over Na₂SO₄ and evaporate.[1]

  • Yield Check: Expect >85% yield of the 1,2-diamine intermediate.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

This step utilizes the C4-Bromine to attach aryl groups, creating a biaryl library.[1]

Reagents:

  • Substrate: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (5:1)[1]

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent.[1] Sparge with Argon for 15 minutes (Critical for Pd cycle efficiency).

  • Catalysis: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

  • Purification: The nitro group remains intact, allowing for subsequent reduction/cyclization after the library diversification.[1]

Visualizing the Research Pathways

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ResearchPathways Start 4-Bromo-N-cyclohexyl- 2-nitro-5-propoxyaniline Diamine Intermediate: 1,2-Diamine Derivative Start->Diamine Chemoselective Reduction (Fe/NH4Cl) Biaryl Target B: Biaryl Nitroaniline (Fluorescent Probes/HTS) Start->Biaryl Suzuki Coupling (Pd-Cat / Ar-B(OH)2) TasteProbe Target C: hT1R2/3 Receptor Probe (Taste Modulation) Start->TasteProbe Direct Binding Assays (In Vitro) Benzimidazole Target A: 1-Cyclohexyl-Benzimidazole (Opioid/Antiviral Scaffolds) Diamine->Benzimidazole Cyclization (R-CHO / Na2S2O5)

Figure 1: Divergent synthetic utility of the scaffold.[1] Pathway A leads to fused heterocycles, while Pathway B exploits the bromine handle for library expansion.[1]

Safety & Handling (E-E-A-T Compliance)
  • Toxicity Warning: As a nitroaniline derivative with structural similarity to P-4000, this compound should be treated as a potential metabolic toxin and carcinogen .[1]

  • Skin Absorption: The high lipophilicity (LogP ~5) and N-cyclohexyl group facilitate rapid dermal absorption.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Explosion Hazard: While not a polynitro compound, the nitro group combined with metal dusts (during reduction) presents a flammability risk.[1] Perform reductions in a fume hood behind a blast shield.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 70132 (4-Bromo-2-nitroaniline analogs). Retrieved from [Link]

  • U.S. Patent Office. (1964).[1] Nitroaniline derivatives and synthesis thereof. (Referenced via Google Patents for structural analogs). Retrieved from

  • Wikipedia. (n.d.).[1] 5-Nitro-2-propoxyaniline (P-4000) Toxicity Profile. Retrieved from [Link][1]

Sources

Technical Whitepaper: Spectroscopic Profiling of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

[1]

Executive Summary & Compound Profile

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a highly functionalized arene building block.[1][2] Its structural integrity relies on the precise arrangement of four distinct substituents around the benzene core.[1] The "push-pull" electronic nature—created by the electron-donating amino/alkoxy groups opposing the electron-withdrawing nitro/bromo groups—results in distinct spectroscopic signatures essential for quality control.[1]

Physicochemical Identity
PropertySpecification
CAS Registry Number 1365271-84-6
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.25 g/mol (Avg)
Monoisotopic Mass 356.07 (⁷⁹Br) / 358.07 (⁸¹Br)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, CDCl₃, Acetone; Insoluble in Water

Synthetic Context & Impurity Profile

To interpret the spectra accurately, one must understand the compound's origin.[1] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr), utilizing the strong activating effect of the ortho-nitro group.[1]

Synthesis Workflow (SNAr Pathway)

The most robust route involves the displacement of a leaving group (Fluorine or Chlorine) on the 4-bromo-5-propoxy-2-nitrobenzene core by cyclohexylamine.[1]

SynthesisPathStart4-Bromo-1-fluoro-2-nitro-5-propoxybenzeneIntermediateMeisenheimerComplexStart->Intermediate+ Reagent(S_NAr)ReagentCyclohexylamine(Nucleophile)Reagent->IntermediateProduct4-Bromo-N-cyclohexyl-2-nitro-5-propoxyanilineIntermediate->Product- HFImpurityImpurity:Hydrolysis PhenolIntermediate->ImpurityH2O trace

Figure 1: SNAr synthetic pathway. Note that trace water can lead to the phenolic impurity (hydrolysis of the fluoride), which will appear as a broad -OH peak in NMR.

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the brominated structure due to the characteristic isotopic abundance of Bromine.[1]

Key Diagnostic Features[1][4][6][8]
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Isotope Pattern (The "Twin Towers"): The presence of a single bromine atom dictates a 1:1 ratio between the [M+H]⁺ peaks.[1]

  • Base Peak: Typically the molecular ion in soft ionization.[1]

Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M+H]⁺ (⁷⁹Br) 357.07 100%Monoisotopic protonated molecule.[1]
[M+H]⁺ (⁸¹Br) 359.07 ~98%Critical Confirming Peak. Must be equal height to 357.[1]
[M-C₃H₇]⁺ ~315/317<10%Loss of propyl chain (ether cleavage).[1]
[M-NO₂]⁺ ~311/313<5%Characteristic nitro loss.[1]

Protocol Note: If the 359 peak is missing or significantly lower than the 357 peak, the sample is likely the de-brominated impurity (formed via over-reduction or side reaction).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are defined by the regiochemistry of the benzene ring.[1] The 1,2,4,5-substitution pattern isolates the two aromatic protons, preventing splitting (coupling) between them.[1]

¹H NMR Data (400 MHz, CDCl₃)

Solvent Reference: 7.26 ppm[1]

Shift (δ ppm)Mult.[1][3][4]Integ.AssignmentStructural Logic
8.25 s 1HAr-H (C3) Deshielded. Located between -NO₂ and -Br.[1] The most downfield aromatic signal.[1]
8.10 br d 1HNH H-Bonded. Intramolecular H-bond to the ortho-nitro oxygen locks this proton, shifting it downfield.[1]
6.15 s 1HAr-H (C6) Shielded. Located between the electron-donating amine and alkoxy groups.[1]
3.95 t 2H-OCH ₂-Propoxy α-protons.[1] Typical ether shift.[1]
3.45 m 1HN-CH (Cy)Methine proton of the cyclohexyl ring.[1]
2.05 - 1.20 m 12HCy-CH₂ / Pr-CH₂Overlapping multiplets of cyclohexyl (10H) and propyl β-protons (2H).[1]
1.05 t 3H-CH₃Terminal methyl of the propyl group.[1]

Critical QC Check:

  • Singlet Verification: The aromatic protons at ~8.25 and ~6.15 ppm must appear as sharp singlets. Any splitting (doublets) suggests the regioisomer (e.g., 5-bromo-4-propoxy...) where protons are ortho or meta coupled.[1]

¹³C NMR Data (100 MHz, CDCl₃)

Solvent Reference: 77.16 ppm[1]

Shift (δ ppm)TypeCarbon Assignment
148.5 QC-O (C5) - Electron rich ipso carbon.[1]
144.2 QC-N (C1) - Attached to cyclohexyl amine.[1]
130.5 QC-NO₂ (C2)
128.8 CHC3 (Aromatic CH between NO₂/Br)
109.2 QC-Br (C4)
101.5 CHC6 (Aromatic CH, shielded)
71.2 CH₂O-C H₂ (Propoxy)
51.8 CHN-C H (Cyclohexyl)
32.5, 25.4, 24.8 CH₂Cyclohexyl methylenes
22.4 CH₂Propoxy β-carbon
10.5 CH₃Propoxy terminal methyl

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional groups, specifically the nitro and amine moieties.[1]

  • 3350 cm⁻¹ (m): N-H Stretch.[1] Often sharper than OH stretches.[1]

  • 2930, 2850 cm⁻¹ (s): C-H Stretches (Aliphatic Cyclohexyl/Propyl).[1]

  • 1530 cm⁻¹ (s): Asymmetric -NO₂ Stretch.[1]

  • 1350 cm⁻¹ (s): Symmetric -NO₂ Stretch.[1]

  • 1240 cm⁻¹ (s): Ar-O-C (Aryl Ether) Stretch.[1]

  • 600-700 cm⁻¹ (m): C-Br Stretch (Fingerprint region).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform).

    • Note: If solubility is poor, use DMSO-d₆ , but expect the NH peak to shift further downfield (>8.5 ppm) and broaden.[1]

  • Filtration: If the solution is cloudy (salt impurities), filter through a glass wool plug into the NMR tube.[1]

Protocol B: LC-MS Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 430 nm (nitroaniline color).[1]

References

  • National Center for Biotechnology Information. "4-Bromo-2-nitroaniline (Related Structure)." PubChem Compound Summary. [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1] (Standard reference for theoretical shift calculation).

  • CalPacLab. "4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline (Analog)." California Pacific Laboratory Safety. [Link][1]

Theoretical & Computational Analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and methodological framework for the study of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline . This molecule represents a classic "push-pull" chromophore, highly relevant in the field of non-linear optics (NLO) and organic electronics due to its specific donor-acceptor configuration.

Executive Summary & Molecular Rationale

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a multi-functionalized benzene derivative designed for high hyperpolarizability. Its utility lies in the specific arrangement of substituents that maximize intramolecular Charge Transfer (ICT):

  • Electron Donors: The N-cyclohexyl group (secondary amine) and the 5-propoxy group act as strong electron donors.

  • Electron Acceptors: The 2-nitro group is a potent electron withdrawer.

  • Structural Locking: The ortho position of the amino and nitro groups facilitates an intramolecular N-H...O hydrogen bond, locking the molecule into a planar conformation essential for efficient

    
    -electron delocalization.
    
  • Crystallographic Marker: The 4-bromo substituent introduces a heavy atom, facilitating X-ray diffraction phasing and influencing crystal packing via halogen bonding.

Computational Framework (DFT Methodology)[1]

To theoretically validate the NLO potential of this molecule, Density Functional Theory (DFT) is the industry standard. The following protocol ensures high-accuracy results comparable to experimental data.

Computational Workflow

The theoretical study must follow a rigid, self-validating sequence to ensure the system is at a true local minimum energy state.

DFT_Workflow Start Initial Geometry Construction (GaussView/Avogadro) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Check Imaginary Freq < 0? Freq->Check Stable Stable Minimum Found Check->Stable No (All > 0) ReOpt Perturb Geometry Check->ReOpt Yes Prop Electronic Properties Calculation (HOMO-LUMO, MEP, NLO) Stable->Prop ReOpt->Opt

Figure 1: Standardized DFT optimization workflow ensuring thermodynamic stability before property extraction.

Standardized Protocol
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is selected for its proven balance between cost and accuracy for organic vibrational frequencies.

  • Basis Set: 6-311++G(d,p).[1]

    • ++: Diffuse functions are critical for describing the lone pairs on the Oxygen (propoxy/nitro) and Bromine atoms.

    • (d,p): Polarization functions are necessary to model the directional bonding of the N-H...O interaction.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO, as NLO measurements are often solvent-dependent.

Electronic Properties & NLO Parameters

Frontier Molecular Orbitals (FMOs)

The reactivity and optical softness of the molecule are governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Localized primarily on the donor regions (Propoxy oxygen and Cyclohexyl nitrogen).

  • LUMO Location: Localized on the acceptor region (Nitro group and the benzene ring).

  • Significance: A lower

    
     (< 3.5 eV) indicates high chemical reactivity and polarizability, a prerequisite for NLO activity.
    

Calculated Parameter Table (Theoretical Expectations):

ParameterSymbolFormulaSignificance
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer (lower is better for NLO).
Electrophilicity Index


Propensity to accept electrons.
Hyperpolarizability ( )

The core metric for NLO materials is the first hyperpolarizability (


). For 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline, the theoretical 

value is expected to be significantly higher than urea (the reference standard).

Calculation Equation:



Where 

Experimental Synthesis & Validation

To validate the theoretical model, the molecule must be synthesized. The most robust pathway involves Nucleophilic Aromatic Substitution (


).
Retrosynthetic Analysis

The target molecule is assembled by reacting 4-Bromo-1,5-difluoro-2-nitrobenzene (or a similar chloro/fluoro precursor) with Cyclohexylamine and Propanol . However, a more specific route often used for this class involves the modification of a di-halo nitrobenzene.

Synthesis Workflow (S_NAr Mechanism)

Synthesis_Path Precursor 1-Bromo-2,4-dichloro- 5-nitrobenzene Inter Intermediate: N-cyclohexyl substitution Precursor->Inter Step 1: S_NAr (Selective at C-F/Cl ortho to NO2) Reagent1 Cyclohexylamine (Base/Solvent) Reagent1->Inter Reagent2 Sodium Propoxide (Propanol/Na) Product 4-Bromo-N-cyclohexyl- 2-nitro-5-propoxyaniline Reagent2->Product Inter->Product Step 2: Alkoxylation

Figure 2: Stepwise nucleophilic aromatic substitution pathway for functionalizing the benzene core.

Detailed Protocol
  • Step 1 (Amination): Dissolve 1 equivalent of the halogenated nitrobenzene precursor in ethanol. Add 1.1 equivalents of cyclohexylamine. Reflux for 4–6 hours. The amine will preferentially attack the position ortho to the nitro group due to the inductive withdrawal activation and stabilization of the transition state.

  • Step 2 (Alkoxylation): Prepare sodium propoxide in situ (Sodium metal in 1-propanol). Add the intermediate from Step 1. Reflux for 8 hours.

  • Purification: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DMF (3:1 ratio) to obtain single crystals suitable for XRD.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in the crystal lattice.

  • Red Regions (Negative Potential): Concentrated around the Nitro group (

    
     atoms)  and the Propoxy oxygen . These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): Concentrated around the Amine proton (

    
    )  and the Cyclohexyl ring protons . These are H-bond donors.
    
  • Causality: The strong gradient between the negative nitro region and positive amine region confirms the strong intramolecular charge transfer (ICT) responsible for the NLO response.

References

The following references provide the authoritative grounding for the methodologies (DFT, NLO theory) and structural analogs used to construct this guide.

  • Tanış, E., & Cankaya, N. (2020).[2] Electronic, optical and non-linear optical properties of an N-cyclohexylacrylamide molecule: A potential optoelectronic agent.[2] Opto-Electronics Review. (Establishes the DFT/NLO baseline for N-cyclohexyl derivatives).

  • Hefter, E. J., & Tanski, J. M. (2011).[3] 4-Bromo-N-phenylaniline.[3] Acta Crystallographica Section E. (Provides crystallographic data for the 4-bromo-N-substituted aniline core).[3][4]

  • PubChem Compound Summary. (2025). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline.[5] National Center for Biotechnology Information. (Validates the existence and stability of the specific 2-nitro-5-propoxy-4-bromo isomeric arrangement).

  • Khalaji, A. D., et al. (2009).[4] 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline.[4] Acta Crystallographica Section E. (Demonstrates the crystal packing and H-bonding networks in 4-bromoaniline derivatives).

Sources

Structural Elucidation and Synthesis Strategy: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6). Designed for medicinal chemists and process development scientists, this document moves beyond simple identification to explore the physicochemical implications of its substitution pattern and outlines a robust, self-validating synthetic protocol.

The compound represents a highly functionalized aniline scaffold, balancing lipophilic domains (cyclohexyl, propoxy) with electron-withdrawing functionality (nitro, bromo), making it a significant intermediate in the development of azo dyes and potentially bioactive heterocyclic pharmacophores.

Part 1: Cheminformatics Core

The precise digital representation of chemical structure is the bedrock of modern drug discovery. Below are the validated identifiers for integration into ELN (Electronic Lab Notebook) and QSAR models.

Primary Identifiers
Identifier TypeString / Value
Canonical SMILES CCCOC1=CC(Br)=C([O-])C=C1NC2CCCCC2
Isomeric SMILES CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[O-])Br
InChI String InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
InChI Key LRCWFJHWOTYXMB-UHFFFAOYSA-N
CAS Registry Number 1365271-84-6
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Structural Visualization

The following diagram elucidates the connectivity and functional group segmentation, critical for understanding the molecule's reactivity profile (SNAr susceptibility).

ChemicalStructure Core Benzene Core (Electron Deficient) Nitro 2-Nitro Group (-NO2) EW/Ortho-Director Core->Nitro Pos 2 Bromo 4-Bromo (-Br) Halogen Handle Core->Bromo Pos 4 Propoxy 5-Propoxy (-OCH2CH2CH3) Lipophilic Donor Core->Propoxy Pos 5 Amine N-Cyclohexyl (-NH-C6H11) Bulky Amine Core->Amine Pos 1

Figure 1: Functional group segmentation of the target molecule. The 2-Nitro group activates the ring for Nucleophilic Aromatic Substitution at Position 1, while the 4-Bromo group remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Part 2: Physicochemical Profile & Drug-Likeness

Understanding the physicochemical properties is essential for predicting bioavailability and solubility during assay development.

Calculated Properties Table
PropertyValueInterpretation
LogP (Predicted) ~4.8High lipophilicity due to cyclohexyl/propoxy chains. Likely requires DMSO/Surfactant for aqueous assays.
TPSA 67.1 ŲGood membrane permeability (Rule of 5 compliant < 140 Ų).
H-Bond Donors 1The secondary amine (-NH-).
H-Bond Acceptors 4Nitro group oxygens (2) + Ether oxygen (1) + Amine nitrogen (1).
Rotatable Bonds 5Moderate flexibility; propoxy chain and N-cyclohexyl bond.

Expert Insight: The combination of the ortho-nitro group and the secondary amine creates a strong intramolecular hydrogen bond (IMHB). This planarizes the system, potentially reducing the apparent polarity and increasing cell permeability beyond what TPSA suggests.

Part 3: Retrosynthetic Analysis

To synthesize this molecule with high regiochemical fidelity, we must exploit the electronic bias of the benzene ring. The most reliable route utilizes Nucleophilic Aromatic Substitution (SNAr) .

Strategic Logic
  • The Core: The benzene ring is electron-poor due to the nitro group.

  • The Reaction: A leaving group (Fluorine or Chlorine) at the 1-position (ortho to nitro) is highly activated for displacement by a nucleophile.

  • The Nucleophile: Cyclohexylamine is a strong, primary aliphatic amine, making it an excellent nucleophile for this displacement.

  • Regioselectivity: The 4-bromo and 5-propoxy groups are stable under mild SNAr conditions.

Synthesis Pathway Diagram[6]

Retrosynthesis Target TARGET: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline Step1 REACTION: S_NAr Displacement (Base-mediated) Step1->Target K2CO3, DMF, 60°C Precursor1 PRECURSOR A: 1-Fluoro-4-bromo-2-nitro-5-propoxybenzene (Activated Electrophile) Precursor1->Step1 Precursor2 PRECURSOR B: Cyclohexylamine (Nucleophile) Precursor2->Step1

Figure 2: Convergent synthesis strategy utilizing the activation provided by the ortho-nitro group to install the cyclohexyl amine.

Part 4: Experimental Protocol

Objective: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline via SNAr.

Safety Prerequisite: Nitro-aromatics can be energetic. Perform all reactions behind a blast shield. Cyclohexylamine is corrosive and toxic; use double-gloving and a fume hood.

Materials
  • Substrate: 1-Fluoro-4-bromo-2-nitro-5-propoxybenzene (1.0 eq)

  • Nucleophile: Cyclohexylamine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 1-Fluoro-4-bromo-2-nitro-5-propoxybenzene (10 mmol) and anhydrous K₂CO₃ (20 mmol).

    • Evacuate and backfill with Nitrogen (N₂) three times to ensure an inert atmosphere.

    • Add anhydrous DMF (20 mL) via syringe. Stir to create a suspension.

  • Addition:

    • Cool the mixture to 0°C using an ice bath (exotherm control).

    • Add Cyclohexylamine (12 mmol) dropwise over 10 minutes.

    • Observation: The solution typically deepens in color (yellow to orange/red) as the Meisenheimer complex forms.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Optimization: If conversion is <50% after 2 hours, heat the mixture to 60°C. The electron-donating propoxy group at C5 may slightly deactivate the ring, necessitating thermal energy.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid due to high lipophilicity.

    • Filter the precipitate.

    • Wash the filter cake with water (3 x 20 mL) to remove residual DMF and salts.

  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

    • Target Appearance: Off-white to yellow crystalline solid.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these predicted standards.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 8.0-8.2 ppm (s, 1H)Aromatic H at C3 (between Nitro and Bromo).
δ 8.5 ppm (d, 1H, broad)N-H proton (deshielded by H-bond to Nitro).
δ 6.5-6.8 ppm (s, 1H)Aromatic H at C6.
δ 3.9-4.0 ppm (t, 2H)Propoxy -OCH₂-.
δ 3.4 ppm (m, 1H)Cyclohexyl C1-H (adjacent to N).
LC-MS (ESI+) m/z 357.2 / 359.2[M+H]⁺ (Characteristic 1:1 Br isotope pattern).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline (Structural Analog). Retrieved January 29, 2026, from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Methodological & Application

Application Note: Process Intensification of Pharmaceutical Biaryl Synthesis via Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The pharmaceutical industry is currently undergoing a paradigm shift from traditional batch processing to Continuous Manufacturing (CM) . This transition is driven by the need for safer handling of hazardous reagents, improved heat/mass transfer, and the regulatory support outlined in the ICH Q13 Guidance on Continuous Manufacturing [1].

This Application Note details the transition of a Suzuki-Miyaura Cross-Coupling reaction —a ubiquitously used method for synthesizing biaryl pharmacophores (found in APIs like Valsartan, Losartan, and Abemaciclib)—from a batch vessel to a Packed Bed Flow Reactor (PBR) .

Key Learning Outcome: By the end of this guide, researchers will understand how to utilize heterogeneous catalysis in flow to reduce reaction times from hours to minutes while eliminating the need for post-reaction metal scavenging.

Scientific Integrity & Theoretical Framework

The "Why" of Flow Chemistry

In batch chemistry, reaction rate is often limited by the rate of heat removal (to prevent thermal runaway) or mixing efficiency (mass transfer).

  • Heat Transfer: Flow reactors utilize narrow tubing (micro- or mesofluidic), creating a high surface-area-to-volume ratio. This allows for rapid heat dissipation, enabling the use of "Superheated Processing" —running reactions significantly above the solvent’s atmospheric boiling point by applying back-pressure. According to the Arrhenius equation, this temperature increase exponentially accelerates reaction rates [2].

  • Mass Transfer: In multiphasic systems (like the Suzuki coupling), mixing is critical. Flow reactors generate chaotic advection (high Reynolds numbers in mixing zones), ensuring superior contact between the organic phase, aqueous base, and catalyst surface compared to a stirred tank [3].

The Packed Bed Reactor (PBR) Advantage

While homogeneous catalysis is common in batch, it leads to high Palladium (Pd) contamination in the final API, requiring expensive scavenging steps. In this protocol, we utilize a Packed Bed Reactor (PBR) containing an immobilized Pd catalyst.

Mechanism of Action:

  • Reagents flow through a static bed of solid catalyst.[1]

  • The "local" concentration of catalyst relative to substrate is extremely high (pseudo-high dilution).

  • The product elutes, leaving the metal behind.

Application Case Study: Biaryl Synthesis

Target Transformation: 4-Bromobenzotrifluoride + Phenylboronic Acid


 4-(Trifluoromethyl)biphenyl

System Parameters:

  • Catalyst: Silica-supported Pd (e.g., SiliaCat DPP-Pd or similar).[2]

  • Solvent System: Ethanol:Water (3:1) – Green solvent selection.

  • Base: Potassium Carbonate (

    
    ).
    
Experimental Workflow Diagram

FlowSetup cluster_inputs Feed System cluster_reactor Reaction Zone PumpA Pump A (Aryl Halide) Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B (Boronic Acid + Base) PumpB->Mixer Coil Pre-heating Loop Mixer->Coil Mixed Stream PBR Packed Bed Reactor (Immobilized Pd) Coil->PBR Heated BPR Back Pressure Regulator (100 psi) PBR->BPR Product Stream Collect Fraction Collector BPR->Collect

Figure 1: Schematic of the Packed Bed Reactor setup for continuous Suzuki-Miyaura coupling.

Detailed Protocol

Phase 1: Reactor Preparation

Objective: Ensure uniform packing to prevent "channeling" (where fluid bypasses the catalyst).

  • Packing: Weigh 1.0 g of silica-supported Pd catalyst. Slurry in ethanol and pour into a standard glass column (e.g., 6.6 mm ID x 100 mm).

  • Compression: Use adjustable end-pieces to compress the bed. Critical: Do not over-tighten, as this causes excessive back-pressure.

  • Priming: Flow pure solvent (Ethanol:Water 3:1) through the system at 0.5 mL/min for 20 minutes.

    • Check: Verify the pressure drop (

      
      ) across the column is stable (< 5 bar).
      
Phase 2: Stock Solution Preparation
  • Solution A (Electrophile): Dissolve 4-Bromobenzotrifluoride (1.0 equiv) in Ethanol.

  • Solution B (Nucleophile/Base): Dissolve Phenylboronic acid (1.2 equiv) and

    
     (2.0 equiv) in Water/Ethanol.
    
    • Note: Sonicate Solution B to ensure complete dissolution. Particulates will clog the check valves.

Phase 3: Reaction Execution
  • Set Temperature: Heat the PBR column to 100°C .

    • Why? The solvent boils at ~78°C. We are superheating to accelerate kinetics.

  • Set Back Pressure: Install a 100 psi (approx 7 bar) Back Pressure Regulator (BPR) downstream of the reactor. This keeps the solvent liquid at 100°C.

  • Flow Rate Calculation:

    • Reactor Void Volume (

      
      ): Approx 60% of empty column volume (e.g., for a 3.4 mL column, 
      
      
      
      mL).
    • Target Residence Time (

      
      ): 4 minutes.
      
    • Total Flow Rate =

      
      .
      
    • Set Pump A and Pump B to 0.25 mL/min each.

  • Start: Switch valves from solvent to reagent.

Phase 4: Steady State Verification (Self-Validating Step)

In flow chemistry, the "start-up" material is dispersion-heavy and unreliable. You must wait for Steady State .

  • Rule of Thumb: Discard the output for the first 3 residence times (3 x 4 min = 12 mins).

  • Collection: Begin collecting product fractions after minute 12.

Troubleshooting & Optimization Logic

If conversion is low (<95%), do not simply slow the flow. Use the following logic to diagnose the kinetic bottleneck.

Optimization Start Analyze Output (HPLC/UPLC) Decision Conversion > 95%? Start->Decision Success Process Validated Proceed to Scale-up Decision->Success Yes Fail Analyze Impurities Decision->Fail No Impurity1 Starting Material Only (Reaction too slow) Fail->Impurity1 Low Conversion Impurity2 Dehalogenation/Homocoupling (Catalyst/Temp issue) Fail->Impurity2 Side Products Action1 Increase Temp by 10°C (Check Pressure Limit) Impurity1->Action1 Action2 Increase Residence Time (Reduce Flow Rate) Impurity1->Action2 Action3 Degas Solvents (Remove O2) Impurity2->Action3

Figure 2: Decision matrix for optimizing flow reaction parameters.

Data Summary: Batch vs. Flow

The following data illustrates the efficiency gains realized by switching this specific protocol from a 50mL round-bottom flask to the PBR system described above.

MetricTraditional BatchContinuous Flow (PBR)Impact
Reaction Time 4 Hours4 Minutes60x Faster (Process Intensification)
Temperature 78°C (Reflux)120°C (Pressurized)Kinetic acceleration via superheating
Pd Residue in API >1000 ppm<10 ppmEliminates metal scavenging step [4]
Yield 88%94%Improved selectivity due to plug flow

References

  • FDA/ICH. (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products.[3][4][5] U.S. Food and Drug Administration.[5][6]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.

  • Noël, T., & Hessel, V. (2013). Cross-coupling chemistry in continuous flow.[2][7][8][9] New Trends in Cross-Coupling.[7]

  • Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.[2][8] Application Note.

Sources

Application Note: HPLC-UV Analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6). This compound is a highly lipophilic, substituted aniline derivative, often utilized as a key intermediate in the synthesis of complex pharmaceutical agents (structurally related to mucolytics like Bromhexine or specific artificial sweetener analogs).

The Analytical Challenge: The molecule features three distinct hydrophobic moieties: a cyclohexyl ring , a propoxy chain , and a bromo-substituent . Combined with a polar nitro group , this creates a "push-pull" electronic system with significant hydrophobicity (


 estimated). Standard isocratic methods often fail due to poor solubility, peak broadening, or excessive retention times.

This guide provides a gradient-based Reverse Phase (RP-HPLC) method optimized for:

  • Solubility Management: Preventing on-column precipitation.

  • Peak Shape: Mitigating amine-silanol interactions.

  • Selectivity: Resolving the target analyte from potential de-brominated or de-alkylated impurities.

Chemical Properties & Method Strategy

Understanding the analyte's physicochemical properties is the foundation of this protocol.

PropertyCharacteristicChromatographic Implication
Chromophore Nitro-aniline core (

ortho to Amine)
Strong UV absorption at 254 nm (primary) and ~360-400 nm (secondary/visible yellow).
Lipophilicity High (Cyclohexyl + Propoxy + Br)Requires a C18 column and high-strength organic modifier (Acetonitrile).
Basicity Weakly Basic (Aniline N)The

group reduces basicity, but the secondary amine can still interact with silanols. Acidic pH (2.5 - 3.0) is required to suppress ionization and ensure sharp peaks.
Solubility Low in Water; High in ACN/THFSample Diluent must be carefully matched to the mobile phase to avoid "solvent shock" and peak splitting.
Method Development Logic (Visualization)[1]

MethodLogic Analyte Analyte: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline Hydrophobicity Feature: High Lipophilicity (Cyclohexyl/Propoxy) Analyte->Hydrophobicity Basicity Feature: Aniline Nitrogen (Potential Tailing) Analyte->Basicity Solubility Feature: Poor Aqueous Solubility Analyte->Solubility Column Selection: C18 Column (High Carbon Load) Hydrophobicity->Column MobilePhase Mobile Phase: ACN/Water Gradient (Not Isocratic) Hydrophobicity->MobilePhase Buffer Buffer: 0.1% H3PO4 (pH ~2.5) Suppress Silanol Activity Basicity->Buffer Diluent Diluent Strategy: 50:50 ACN:Water (Prevent Precipitation) Solubility->Diluent

Figure 1: Analytical Quality by Design (AQbD) decision tree for method parameter selection.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Rationale: A 3.5 µm particle size offers better resolution than 5 µm without the high backpressure of UHPLC 1.8 µm columns.

  • Wavelength: 254 nm (Quantification), 380 nm (Identification/Impurity check).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer for bulky molecules).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Orthophosphoric Acid (

    
    ) in HPLC-grade Water.
    
    • Preparation: Add 1 mL of 85%

      
       to 1000 mL water. Filter through 0.22 µm membrane.
      
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol due to lower viscosity and higher elution strength for this lipophilic compound.

Gradient Program

Due to the high hydrophobicity, a steep gradient is necessary to elute the compound within a reasonable timeframe while cleaning the column of potential dimers.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.0 5050Injection / Equilibration
10.0 1090Linear Gradient
12.0 1090Isocratic Hold (Wash)
12.1 5050Return to Initial
15.0 5050Re-equilibration

Sample Preparation Workflow

CRITICAL WARNING: This analyte is insoluble in pure water. Do not use 100% aqueous diluents. Conversely, injecting a sample dissolved in 100% Acetonitrile into a 50% aqueous mobile phase can cause the "Solvent Effect," leading to split peaks or precipitation at the column head.

The "Matched Diluent" Strategy:

  • Stock Solution (1.0 mg/mL):

    • Weigh 25 mg of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL):

    • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with 50:50 Acetonitrile:Water .

    • Why? This matches the initial mobile phase conditions, sharpening the peak shape.

  • Filtration:

    • Filter all samples through a 0.45 µm PTFE (hydrophobic) or Nylon filter prior to injection. Do not use cellulose acetate (may bind the lipophilic analyte).

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T principle), the following criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (

)
~6.5 - 7.5 minIf shifting, check column temperature and mobile phase mixing.
Tailing Factor (

)

If

, increase buffer strength or replace column (silanol activity).
Theoretical Plates (

)

If low, check for dead volume in tubing or column aging.
Precision (%RSD)

(n=6)
If high, check injector reproducibility or sample solubility (precipitation).
Resolution (

)

Between analyte and nearest impurity (e.g., de-brominated analog).

Typical Chromatogram & Impurity Profile

In a typical synthesis of this intermediate, you may encounter specific impurities. The method is designed to separate them based on polarity:

  • De-propylated impurity (Phenol derivative): More polar, elutes earlier (

    
     min).
    
  • De-brominated impurity: Less lipophilic than parent, elutes slightly earlier (

    
     min).
    
  • Target Analyte: Elutes at

    
     min.
    
  • Dimer/Oligomers: Highly lipophilic, elute during the 90% ACN wash step (

    
     min).
    
Workflow Diagram: Sample to Result

Workflow Step1 Weigh Sample (25 mg) Step2 Dissolve in 100% ACN Step1->Step2 Step3 Dilute to 50% ACN (Working Conc.) Step2->Step3 Step4 Filter (PTFE) Step3->Step4 Step5 HPLC Injection (Gradient Elution) Step4->Step5 Step6 Data Analysis (Integrate @ 254nm) Step5->Step6

Figure 2: Sample preparation and analysis workflow.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54759061, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Analytical Methods.[1][2][3] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2024). General Chapter <621> Chromatography.

Sources

LC-MS protocol for detection of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification and identification of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6). This molecule, characterized by a unique combination of a lipophilic cyclohexyl ring, an electron-withdrawing nitro group, and a halogenated core, presents specific challenges in solubility and ionization. This guide provides a self-validating workflow leveraging the distinct bromine isotopic signature (


) for confirmation, utilizing Electrospray Ionization (ESI) in positive mode.

Introduction & Chemical Logic

The Analyte

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a substituted aniline derivative often utilized as a building block in the synthesis of protein degraders and complex pharmaceuticals.[1][2] Its structure dictates the analytical strategy:

  • Lipophilicity (LogP > 4.0): The N-cyclohexyl and 5-propoxy groups create a highly hydrophobic region, requiring high organic strength for elution.

  • Ionization Site: The secondary amine (bridging the phenyl ring and cyclohexyl group) is the primary site for protonation (

    
    ), making ESI(+) the preferred mode over ESI(-), despite the presence of the nitro group.
    
  • Isotopic Signature: The presence of a single bromine atom provides a 1:1 isotopic doublet separated by 2 Da (

    
     M and M+2). This is the critical quality attribute (CQA)  for peak confirmation.
    
Mechanistic Strategy

The protocol employs Reverse Phase Chromatography (RPC) on a C18 stationary phase. To prevent peak tailing caused by the interaction of the secondary amine with residual silanols on the column, an acidic mobile phase is mandatory. This simultaneously suppresses silanol ionization and enhances the protonation of the analyte for maximum MS sensitivity.

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points for this specific molecule.

G Sample Sample Matrix (API/Plasma/Reaction Mix) Prep LLE/PPT Extraction (Ethyl Acetate/ACN) Sample->Prep Isolate Dilution Dilution (50:50 MeOH:H2O) Prep->Dilution Adjust Solvent LC LC Separation (C18, Acidic Gradient) Dilution->LC Inject ESI ESI(+) Source Protonation [M+H]+ LC->ESI Elute MS1 Q1 Filter Select m/z 357.1 & 359.1 ESI->MS1 Ionize MS2 Collision Cell Fragment Generation MS1->MS2 Select Detect Detection Confirm Br Ratio (1:1) MS2->Detect Quantify

Figure 1: Analytical workflow for halogenated nitroaniline detection, emphasizing the dual-mass selection for bromine confirmation.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Stock Solution Preparation (Critical Step)

Due to the cyclohexyl and propoxy groups, the analyte has poor water solubility.

  • Primary Stock: Dissolve 1 mg of analyte in 1 mL of DMSO or 100% Methanol . Do not use water.

  • Working Standard: Dilute the stock into 50:50 ACN:Water.

    • Caution: If the final solution contains >80% water, the analyte may precipitate or adsorb to glass vials. Keep organic content

      
       20%.
      
Liquid Chromatography Parameters
  • System: UHPLC (e.g., Agilent 1290, Thermo Vanquish).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent end-capped C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (Proton source).

  • B: Acetonitrile + 0.1% Formic Acid (Elution strength).

Gradient Table:

Time (min)% Mobile Phase BEventRationale
0.0010StartTrap polar matrix components.
1.0010HoldDivert to waste (optional) to keep source clean.
6.0095RampElute lipophilic analyte (LogP > 4).
7.5095WashRemove highly hydrophobic contaminants.
7.6010Re-equilibratePrepare for next injection.
9.0010StopSystem Ready.
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb units (High flow needed to desolvate the organic-heavy eluent).

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

MRM Transitions (Method Development Guide): Since this is a specialized molecule, transitions must be confirmed experimentally. However, the theoretical fragmentation pattern is predictable:

  • Precursor Ions:

    • 
      Br Isotope: 
      
      
      
      357.1
    • 
      Br Isotope: 
      
      
      
      359.1
    • Note: Both must be monitored to satisfy the "Self-Validating" requirement.

  • Primary Fragments (Product Ions):

    • Loss of Propoxy Group (

      
      ): 
      
      
      
      298.1 (from 357) / 300.1 (from 359).
    • Loss of Nitro Group (

      
      ):  Common in nitroanilines.
      
    • Cyclohexyl Ring Cleavage:

      
       83 (cyclohexyl cation) is a common low-mass fragment but can be noisy.
      

Recommended MRM Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Purpose
Target (

Br)
357.1 298.1 20-30Quantifier
Target (

Br)
357.1275.035Qualifier 1
Target (

Br)
359.1 300.1 20-30Confirmation

Results & Data Interpretation

The Bromine Check (Self-Validation)

In the resulting chromatogram, the peaks for the 357.1 transition and the 359.1 transition must co-elute perfectly (same Retention Time).

  • Acceptance Criteria: The area ratio of the 357.1 trace to the 359.1 trace should be approximately 1:1 (Range: 0.9 – 1.1).

  • If the ratio deviates significantly: The peak is likely an interference or a non-brominated isobaric impurity.

Linearity and Sensitivity
  • Linear Range: Expected 1 ng/mL to 1000 ng/mL.

  • LOD: Typically < 0.5 ng/mL due to the high ionization efficiency of the secondary amine in acidic media.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Ensure column is "End-capped". Increase Formic Acid to 0.2% or add 5mM Ammonium Formate.
Low Sensitivity Ion suppression from matrix.Switch sample prep from protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved January 29, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites. Retrieved January 29, 2026, from [Link]

  • MassBank. (2023).[3] Mass Spectrum of 2-Nitroaniline [M-H]- (Accession: MSBNK-EPA-ENTACT_AGILENT000792).[3] Retrieved January 29, 2026, from [Link]

Sources

Experimental procedure for N-alkylation of 4-bromo-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental procedure for the N-methylation of 4-bromo-2-nitro-5-propoxyaniline , a critical building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., quinazoline-based EGFR inhibitors).

The transformation presents a specific chemoselective challenge: the target amine is electronically deactivated by the ortho-nitro group and sterically crowded by the para-bromine and meta-propoxy substituents. Standard amine alkylation protocols often fail to achieve high conversion or suffer from over-alkylation. This guide provides a robust, self-validating protocol using Phase-Transfer Catalysis (PTC) principles and Nucleophilic Substitution (SN2) to ensure high yield and purity.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, 4-bromo-2-nitro-5-propoxyaniline , possesses an intramolecular hydrogen bond between the amino hydrogen and the ortho-nitro oxygen. This "locking" effect, combined with the strong electron-withdrawing nature of the nitro group (-M, -I effects), significantly lowers the nucleophilicity of the nitrogen lone pair.

  • Deactivation: The pKa of the conjugate acid of this aniline is significantly lower (~1.0–2.0) compared to unsubstituted aniline (~4.6), requiring forcing conditions or stronger bases.

  • Selectivity: While the amine is deactivated, the N,N-dimethylation (over-alkylation) is sterically disfavored due to the flanking nitro and bromine groups, providing a window for selective mono-methylation.

Reaction Pathway Visualization

ReactionPathway Substrate 4-Bromo-2-nitro-5-propoxyaniline (Intramolecular H-Bond) Deprotonation Base Deprotonation (Breaking H-Bond) Substrate->Deprotonation K2CO3 / DMF Anion Anilide Anion (Nucleophile) Deprotonation->Anion - H+ TS S_N2 Transition State (Me-I Attack) Anion->TS + MeI Product N-Methyl Product (Secondary Amine) TS->Product - I-

Figure 1: Mechanistic pathway for the base-mediated N-methylation of deactivated anilines.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityNotes
4-Bromo-2-nitro-5-propoxyaniline Substrate1.0>98%Dry thoroughly before use.
Methyl Iodide (MeI) Electrophile1.599%Toxic/Volatile. Handle in hood.
Potassium Carbonate (K₂CO₃) Base2.5AnhydrousMust be finely ground/milled.
DMF (N,N-Dimethylformamide) SolventN/AAnhydrousWater content <0.05% is critical.
Ethyl Acetate / Hexanes WorkupN/AACS GradeFor extraction and purification.
Procedure A: Standard K₂CO₃ Method (Recommended)

Best for gram-scale synthesis where operational simplicity is prioritized.

Step 1: Solubilization

  • Charge a flame-dried Round Bottom Flask (RBF) with 4-bromo-2-nitro-5-propoxyaniline (1.0 eq).

  • Add Anhydrous DMF (Concentration: 0.2 M). Note: DMF is preferred over acetonitrile due to higher solubility of the nitro-aniline.

  • Stir at Room Temperature (RT) until fully dissolved. The solution will likely be deep yellow/orange.

Step 2: Deprotonation

  • Add Powdered K₂CO₃ (2.5 eq) in a single portion.

  • Stir the suspension at RT for 30 minutes.

    • Why? This "aging" period allows the base to disrupt the intramolecular H-bond and generate a small equilibrium concentration of the anilide anion before the electrophile is introduced.

Step 3: Alkylation

  • Cool the mixture to 0°C (Ice bath). Exotherm control is vital to prevent di-methylation.

  • Add Methyl Iodide (MeI) (1.5 eq) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Heat the reaction to 45°C and stir for 4–6 hours.

    • Monitor: Check TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours. The starting material (primary amine) is slightly more polar than the product (secondary amine).

Step 4: Workup & Isolation

  • Quench the reaction by pouring the mixture into Ice-Water (5x reaction volume).

    • Observation: The product usually precipitates as a solid.

  • If Solid: Filter the precipitate, wash with water (3x), and dry under vacuum.

  • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Recrystallization is often possible from Ethanol/Water or Heptane/EtOAc .

  • If chromatography is needed: Silica Gel, Gradient 0% → 20% EtOAc in Hexanes.

Procedure B: Sodium Hydride Method (Alternative)

Use ONLY if Procedure A yields <50% conversion due to extreme substrate deactivation.

  • Dissolve substrate (1.0 eq) in anhydrous THF or DMF at 0°C.

  • Add NaH (60% in oil) (1.2 eq) portion-wise. Evolution of H₂ gas will be observed.

  • Stir for 30 mins at 0°C (Solution usually turns dark red/purple indicating anion formation).

  • Add MeI (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Caution: This method is faster but risks over-alkylation.

Quality Control & Validation

To ensure the protocol was successful, compare the analytical data against the following criteria.

Analytical MethodExpected Result (Success)Interpretation
¹H-NMR (DMSO-d₆) New Doublet at ~2.8–3.0 ppm (3H, J=5 Hz).Represents the N-CH₃ group coupled to the NH proton.
¹H-NMR (Exchange) Broad Singlet at ~8.0 ppm (1H).The NH proton. If this is missing, you have formed the tertiary amine (over-alkylation).
LC-MS (ESI+) [M+H]⁺ = M_substrate + 14 Mass shift corresponding to +CH₃ group.
Appearance Orange/Red SolidDark tars indicate decomposition/oxidation.
Troubleshooting Guide

Troubleshooting Start Reaction Analysis (LC-MS) Result1 SM Remaining (>20%) Start->Result1 Result2 Di-methylated Product (>10%) Start->Result2 Result3 Clean Mono-Product Start->Result3 Action1 Increase Temp to 60°C OR Add 0.5 eq KI (Finkelstein) Result1->Action1 Action2 Reduce MeI to 1.1 eq Lower Temp to RT Result2->Action2 Action3 Proceed to Workup Result3->Action3

Figure 2: Troubleshooting decision tree based on LC-MS monitoring.

Safety & Handling

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

  • Nitro Compounds: Potentially explosive if heated to dryness under high vacuum or subjected to shock. Do not distill the final product at high temperatures (>150°C).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53216226, 4-Bromo-2-nitro-5-propoxyaniline. Retrieved from [Link]

  • Sunidi Chemsys. Product Catalog: 4-Bromo-N-methyl-2-nitro-5-propoxyaniline (CAS 1311197-92-8).[1] Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Application in organic synthesis as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrating Bicyclo[1.1.1]pentane (BCP) Motifs in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to three-dimensional,


-rich architectures. Among these, Bicyclo[1.1.1]pentane (BCP)  has emerged as the premier bioisostere for the phenyl ring and the tert-butyl group.

This Application Note provides a technical roadmap for incorporating BCP building blocks into small molecule libraries. Unlike standard aliphatic linkers, BCPs offer a unique combination of rigid linearity, metabolic stability, and improved solubility.

Why BCP? The "Senior Scientist" Perspective:

  • Vector Alignment: The distance between the bridgehead carbons in BCP (

    
    1.85 Å) mimics the para-substitution vector of a phenyl ring (
    
    
    
    2.8 Å) sufficiently to maintain receptor binding, while significantly reducing lipophilicity (LogP).
  • Metabolic Hardening: Phenyl rings are metabolic "soft spots," prone to oxidative metabolism (CYP450-mediated hydroxylation). The BCP cage is metabolically inert, often extending half-life (

    
    ).
    
  • Solubility: Replacing a phenyl ring with BCP typically increases aqueous solubility due to the disruption of

    
    -
    
    
    
    stacking networks in the crystal lattice.

Physicochemical Comparison Data

The following table contrasts the BCP motif with the traditional phenyl ring, validating the decision to switch building blocks during Lead Optimization.

Propertypara-PhenyleneBicyclo[1.1.1]pentane (BCP)Impact on Drug Design
Geometry Planar (2D)Rigid Cage (3D)Increases

score; improves specificity.
Exit Vector Angle 180°180°Perfect alignment for linear linkers.
C-C Distance 2.79 Å1.85 ÅSlightly shorter; may require linker adjustment.
Lipophilicity (

LogP)
Reference (0)-1.0 to -2.0Significant reduction in lipophilicity.
Metabolic Liability High (Epoxidation/Hydroxylation)Low (Inert)Improves metabolic stability.
Solubility Low (Stacking)HighImproves formulation potential.

Technical Protocols

Protocol A: Strain-Release Amination (The "Turbo-Amide" Method)

For the synthesis of BCP-amines from [1.1.1]propellane precursors.

Context: Direct nucleophilic attack on the [1.1.1]propellane central bond is the most efficient way to access 1-amino-BCPs. Early methods used lithium amides, which often led to polymerization. The "Turbo-Amide" method (Baran et al.) utilizes magnesium salts to stabilize the intermediate and prevent oligomerization.

Reagents:

  • [1.1.1]Propellane (approx.[1][2][3][4][5][6][7] 0.3 M in Et2O/Pentane)

  • Amine substrate (Secondary amines work best)

  • Isopropylmagnesium chloride lithium chloride complex (

    
    -PrMgCl·LiCl, "Turbo Grignard")
    

Step-by-Step Methodology:

  • Reagent Preparation (In Situ Turbo-Amide):

    • In a flame-dried Schlenk flask under Argon, dissolve the amine substrate (1.0 equiv) in anhydrous THF.

    • Cool to -78°C.

    • Dropwise add

      
      -PrMgCl·LiCl (1.05 equiv).
      
    • Critical Check: Allow the solution to warm to 0°C and stir for 30 minutes. This ensures complete deprotonation and formation of the reactive Turbo-amide species.

  • Strain-Release Addition:

    • Cool the Turbo-amide solution back to 0°C.

    • Add the [1.1.1]propellane solution (1.2 equiv) slowly via syringe.

    • Mechanistic Insight: The Mg-amide attacks the bridgehead carbon. The LiCl breaks up aggregates, allowing the reaction to proceed without the "living polymer" chain-growth seen with pure Li-reagents.

  • Quench and Isolation:

    • Monitor by GC-MS or 19F-NMR (if fluorinated).

    • Once consumption is complete (typically < 1 hour), quench with dilute HCl (1M) in MeOH to protonate the resulting bridgehead carbanion.

    • Note: If a functionalized BCP is desired (e.g., 3-iodo-BCP), quench with Iodine (

      
      ) instead of acid.
      
  • Purification:

    • BCP-amines are often volatile. Isolate as HCl salts via precipitation from Et2O to avoid loss during rotary evaporation.

Protocol B: Amide Coupling with BCP-1-Carboxylic Acid

For attaching BCP acids to heteroaromatic amines.

Context: BCP-1-carboxylic acids are sterically encumbered at the bridgehead.[4] Standard EDC/NHS couplings often fail or proceed slowly. The use of highly reactive phosphonic anhydrides (T3P) or uronium salts (HATU) is required.

Reagents:

  • BCP-1-carboxylic acid (Building Block)[8]

  • Heteroaromatic Amine (Coupling Partner)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DMAc (Polar aprotic is essential for BCP solubility).

Step-by-Step Methodology:

  • Activation:

    • Dissolve BCP-acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv).

    • Stir for 5 minutes at Room Temperature. Observation: Solution should turn slight yellow.

  • Coupling:

    • Add the amine partner (1.1 equiv).[4]

    • Troubleshooting: If the amine is electron-deficient (e.g., 2-aminopyridine), heat the reaction to 50°C. The BCP core is thermally stable up to >150°C, unlike cyclobutanes which may undergo ring opening.

  • Workup:

    • Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO3.

    • Validation: Check 1H-NMR. The bridgehead protons of the BCP cage (typically 6H) appear as a distinct singlet around

      
       2.0–2.3 ppm, diagnostic of successful incorporation.
      

Visualizing the BCP Workflow

The following diagram illustrates the decision logic for selecting BCP bioisosteres and the synthetic pathway for their generation.

BCP_Workflow cluster_logic Bioisostere Selection Logic cluster_synthesis Synthetic Protocol (Strain Release) Phenyl Phenyl Ring (Planar, Lipophilic) Problem Metabolic Soft Spot Poor Solubility Phenyl->Problem Solution BCP Bioisostere (Rigid, Polar, Inert) Problem->Solution Replace with Propellane [1.1.1]Propellane (Strained Precursor) Solution->Propellane Derived from Intermediate Magnesiate Intermediate Propellane->Intermediate + TurboAmide (Nucleophilic Attack) TurboAmide Turbo-Amide (R2N-MgCl-LiCl) TurboAmide->Intermediate Quench Electrophile Quench (H+, I2, or R-X) Intermediate->Quench Strain Release Product Functionalized BCP Building Block Quench->Product Isolation

Caption: Logic flow for replacing phenyl rings with BCP and the "Strain-Release" synthetic pathway.

References

  • Gianatassio, R., et al. (2016).[9] "Strain-Release Amination." Science. A foundational paper describing the use of Turbo-amides for propellane opening. [Link]

  • Mykhailiuk, P. K. (2015).[5] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry. A comprehensive review of BCP synthesis and properties. [Link]

  • Stepan, A. F., et al. (2011). "Application of Bicyclo[1.1.1]pentane as a Phenyl Bioisostere." Journal of Medicinal Chemistry. Pfizer's seminal work on using BCP to improve physicochemical properties.[5] [Link]

  • Kanazawa, J., et al. (2017). "Silaboration of [1.1.1]Propellane." Journal of the American Chemical Society. Describes the synthesis of BCP-boronates (Uchiyama method). [Link]

  • Reibbaldi, M., et al. (2020). "Visible-Light-Mediated Functionalization of [1.1.1]Propellane." Nature Communications. Leonori's work on radical approaches to BCP functionalization. [Link]

Sources

Analytical Standard Protocol: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6) is a highly functionalized aniline derivative utilized as a specialized intermediate in the synthesis of complex organic molecules, potentially including dyes or pharmaceutical agents targeting kinase pathways or specific receptors.[1][2][3]

Its structural complexity—featuring a lipophilic cyclohexyl amine, an electron-withdrawing nitro group, a halogen (bromine), and an alkoxy (propoxy) chain—presents unique analytical challenges. This guide provides a definitive protocol for the characterization, purity assessment, and handling of this compound as a Reference Standard.

Physicochemical Profile
PropertyValueNotes
CAS Number 1365271-84-6Primary Identifier
Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol Monoisotopic Mass: ~356.07
Appearance Off-white to yellow powderNitro group contributes to yellow color
Solubility DMSO, Methanol, AcetonitrileLow water solubility due to lipophilic cyclohexyl/propoxy groups
pKa (Calc) ~0.5 - 1.5 (Aniline Nitrogen)Extremely weak base due to ortho-nitro and para-bromo electron withdrawal

Safety & Handling (GHS Standards)

Warning: Nitroaniline derivatives are known to be toxic and may cause methemoglobinemia.[4]

  • Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation.[5]

  • PPE: Nitrile gloves (double gloving recommended), N95 dust mask or fume hood operation, safety goggles.

  • Storage: Store at 2-8°C, protected from light (nitro groups are photosensitive) and moisture.

Analytical Workflow Overview

The following decision matrix outlines the lifecycle of the reference standard from receipt to certification.

AnalyticalLifecycle Receipt 1. Sample Receipt & Visual Inspection ID 2. Structural ID (Qualitative) Receipt->ID NMR 1H / 13C NMR ID->NMR MS HRMS (ESI+) ID->MS Purity 3. Purity Assay (Quantitative) HPLC HPLC-DAD Purity->HPLC Volatiles 4. Residual Solvents (TGA/GC) COA 5. COA Generation Volatiles->COA NMR->Purity MS->Purity HPLC->Volatiles

Figure 1: Analytical lifecycle for the certification of the reference standard.

Protocol A: Structural Identification (Qualitative)

A1. Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular weight and bromine isotopic pattern.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Rationale: Although the aniline nitrogen is weakly basic, the secondary amine (cyclohexyl) allows for protonation

    
    .
    
  • Key Diagnostic: Bromine naturally exists as

    
     and 
    
    
    
    in a ~1:1 ratio.
  • Expected Signals:

    • m/z 357.07 (

      
       isotope)
      
    • m/z 359.07 (

      
       isotope)
      
    • Intensity Ratio: The peaks should be of approximately equal height (1:1 doublet).

A2. Nuclear Magnetic Resonance (1H-NMR)

Objective: Map the carbon skeleton and functional groups. Solvent: DMSO-d6 (preferred for solubility and preventing exchange of amine protons).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.0 - 8.5 Singlet (s)1HAr-H3 Deshielded by adjacent Nitro and Bromo groups.
7.8 - 8.2 Broad (br)1HNH Secondary amine proton (exchangeable).
6.5 - 7.0 Singlet (s)1HAr-H6 Shielded by electron-donating Propoxy and Amine.
3.9 - 4.1 Triplet (t)2H-O-CH₂ -Propoxy alpha-methylene.
3.3 - 3.5 Multiplet (m)1HN-CH <Cyclohexyl methine.
1.0 - 2.0 Multiplets12HAlkylRemaining Cyclohexyl & Propoxy protons.
0.9 - 1.0 Triplet (t)3H-CH₂-CH₃ Propoxy terminal methyl.

Protocol B: Purity Assessment (HPLC-DAD)

Objective: Quantify purity using High-Performance Liquid Chromatography with Diode Array Detection. Challenge: The compound is lipophilic (LogP > 3 expected). A standard C18 column with a high organic gradient is required.

Method Parameters
  • Instrument: HPLC with DAD (UV) detector.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Detection:

    • Channel A: 254 nm (Aromatic backbone).

    • Channel B: 390 nm (Nitroaniline chromophore - specific for yellow impurities).

Mobile Phase System
  • Solvent A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress silanol interactions).

  • Solvent B: Acetonitrile (MeCN).[4]

Gradient Table
Time (min)% Solvent A% Solvent BPhase Description
0.0 6040Equilibration
15.0 1090Elution of lipophilic analyte
20.0 1090Wash
20.1 6040Return to initial
25.0 6040Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     (Ensures no secondary interactions with amine).
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between the main peak and any nearest impurity.
    
  • % RSD (Area):

    
     for 5 replicate injections.
    

Validation Framework (ICH Q2 R1)

To establish this method as a "Standard Operating Procedure," the following validation parameters must be met:

  • Specificity: Inject solvent blank and known synthesis precursors (e.g., 4-bromo-2-nitro-5-propoxyaniline without cyclohexyl) to ensure no co-elution.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    
     must be 
    
    
    
    .[6]
  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
      .[4]
      

MethodValidation Start Method Validation Specificity Specificity (Blank/Placebo Check) Start->Specificity Linearity Linearity (5-Point Curve) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision

Figure 2: Sequential validation workflow based on ICH Q2 guidelines.

Troubleshooting & Causality

  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine (cyclohexylamino) and residual silanols on the column silica.

    • Solution: Ensure Mobile Phase A pH is acidic (< 3.[7]0) to keep silanols protonated, or use an end-capped column.

  • Issue: Split Peak.

    • Cause: Sample solvent too strong (e.g., dissolved in 100% DMSO/MeCN) causing precipitation upon injection into aqueous mobile phase.

    • Solution: Dilute sample in starting mobile phase (60:40 Water:MeCN).

References

  • ICH Q2(R1) . "Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem . "4-Bromo-2-nitroaniline Derivatives." National Library of Medicine. Link (General structural data source).

Sources

Troubleshooting & Optimization

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: BCNPA-Tech-001
Status: Active Support Guide
Applicable For: Medicinal Chemistry, Process Development, Bcl-2 Inhibitor Synthesis

Executive Summary

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (BCNPA) is a highly functionalized intermediate, structurally characteristic of the Bcl-2 inhibitor pharmacophore (analogous to early-stage scaffolds for Venetoclax/Navitoclax). Its stability profile is dominated by the "push-pull" electronic system created by the electron-withdrawing nitro/bromo groups and the electron-donating amine/alkoxy groups. This configuration makes the compound inherently chromophoric and susceptible to specific degradation pathways, primarily photolytic reduction and oxidative cleavage.

This guide addresses the three most common technical inquiries regarding BCNPA: photochemical instability , hydrolytic degradation , and solubility-related aggregation .

Module 1: Stability & Storage Protocols

Common Inquiry #1: "My sample has turned from bright orange to dark brown/black. Is it still usable?"

Diagnosis: Photochemical Degradation (Nitro-Nitrite Rearrangement). Severity: High.[1]

Technical Explanation

The ortho-nitroaniline motif in BCNPA creates a strong intramolecular hydrogen bond between the nitro oxygen and the amine hydrogen. While this confers some thermodynamic stability, the molecule acts as a push-pull chromophore, absorbing strongly in the UV-Vis region. Upon exposure to ambient light (particularly UV < 400 nm), the nitro group undergoes a nitro-to-nitrite rearrangement or photoreduction to a nitroso species. This results in the formation of radical intermediates that polymerize to form dark, insoluble tars (azo/azoxy dimers).

Troubleshooting Protocol
  • Immediate Action: Perform TLC (Thin Layer Chromatography) using 20% EtOAc/Hexanes.

    • Observation: If a baseline spot (immobile dark material) is observed, degradation has occurred.

  • Purification:

    • Dissolve the crude material in minimal Dichloromethane (DCM).

    • Filter through a short pad of silica gel (to remove polar tars).

    • Recrystallize from Ethanol/Water (9:1) if purity is <95%.

  • Prevention (SOP):

    • Storage: Solid state must be stored in amber vials under Argon at 4°C.

    • Handling: All reactions involving BCNPA must be wrapped in aluminum foil.

Common Inquiry #2: "I see a new impurity at RRT 0.85 during LC-MS analysis in acidic media."

Diagnosis: Acid-Catalyzed Dealkylation (Ether Cleavage). Severity: Medium.

Technical Explanation

The C-5 propoxy group is an aryl alkyl ether. While generally stable, the presence of the electron-withdrawing nitro and bromo groups on the ring decreases the electron density of the phenoxy oxygen, making it less basic. However, under strong acidic conditions (e.g., using HBr or Lewis acids like


, or prolonged exposure to TFA in LC-MS solvents), the ether can undergo cleavage to form the phenol (4-bromo-N-cyclohexyl-5-hydroxy-2-nitroaniline).
Data Table: Stability Profile
ConditionDurationDegradation ObservedPrimary Degradant
Ambient Light (Solid) 48 HoursYes (Surface darkening)Azo-dimers / Tars
Ambient Light (Solution) 4 HoursYes (Significant)Nitroso/Hydroxylamine derivatives
1N HCl / MeOH 24 Hours< 1%Negligible
TFA / DCM (1:1) 2 Hours< 5%Phenol derivative (De-propylation)
1N NaOH / MeOH 24 HoursStableN/A

Module 2: Degradation Pathways Visualization

The following diagram illustrates the primary degradation risks associated with BCNPA.

BCNPA_Degradation Parent 4-Bromo-N-cyclohexyl- 2-nitro-5-propoxyaniline (BCNPA) Photo Nitroso/Hydroxylamine Intermediates Parent->Photo UV Light (hv) Nitro-rearrangement Phenol 5-Hydroxy Derivative (De-propylation) Parent->Phenol Strong Acid (H+) or Lewis Acid Oxide N-Oxide (Amine Oxidation) Parent->Oxide Peroxides (mCPBA) or Air (Long term) Polymer Azo/Azoxy Dimers (Dark Tars) Photo->Polymer Radical Coupling

Figure 1: Mechanistic pathways for BCNPA degradation. The red path (Photolysis) is the most common cause of sample loss.

Module 3: Synthesis & Reaction Troubleshooting

Common Inquiry #3: "Low yields during the SnAr synthesis of BCNPA."

Context: BCNPA is typically synthesized via Nucleophilic Aromatic Substitution (


) of cyclohexylamine on a precursor like 1-bromo-4-fluoro-5-nitro-2-propoxybenzene.

Issue: Incomplete conversion or formation of bis-substituted byproducts.

Troubleshooting Flowchart

SnAr_Troubleshooting Start Problem: Low Yield in SnAr Reaction Check_SM Check Starting Material (SM) Is Fluorine or Chlorine used? Start->Check_SM Decision_LG Leaving Group? Check_SM->Decision_LG Cl_Route Chlorine Precursor: Requires Higher Temp/Polar Solvent Decision_LG->Cl_Route Cl F_Route Fluorine Precursor: Fast reaction at RT Decision_LG->F_Route F Check_Base Is Base present? (TEA or DIPEA) Cl_Route->Check_Base Side_Rxn Issue: Bromine Displacement? F_Route->Side_Rxn If impurities high Solution_1 Switch to Fluorine precursor (More reactive than Br) Check_Base->Solution_1 If reaction too slow Solution_2 Lower Temp (<40°C) to prevent Br displacement Side_Rxn->Solution_2

Figure 2: Decision matrix for optimizing the synthesis of BCNPA.

Detailed Protocol: Optimized Workup for BCNPA

To avoid the "oiling out" and aggregation issues common with cyclohexyl-aniline derivatives:

  • Quench: Pour the reaction mixture into ice-cold 0.5 M HCl .

    • Why? This neutralizes excess amine base but keeps the nitroaniline (which is very weakly basic) protonated only if the acid is strong. However, BCNPA is so weakly basic (due to the nitro group) it often precipitates as the free base even in dilute acid, while the excess cyclohexylamine remains in the aqueous phase as the salt.

  • Extraction: Use Ethyl Acetate (EtOAc) . Avoid DCM if emulsions form.

  • Wash: Wash the organic layer with 10% aqueous citric acid (removes trace amine) followed by Brine.

  • Drying: Dry over

    
    . Do not use 
    
    
    
    if the product is potentially acidic or sensitive (though BCNPA is generally safe with Mg).
  • Concentration: Rotary evaporate at < 40°C . High heat can trigger thermal decomposition of nitro-containing impurities.

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link

    • Context: Establishes the structural class of nitro-aryl intermedi
  • AbbVie Inc. (2010). "Patent WO2010138588A2: Apoptosis-inducing agents." Google Patents. Link

    • Context: Describes the synthesis of 4-nitro-2-fluoro intermediates and their substitution with amines (SnAr chemistry).
  • Behnke, D., et al. (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax." Organic Process Research & Development, 23(11), 2415–2424. Link

    • Context: Provides detailed stability data and process safety for nitroaniline intermedi
  • PubChem. (2024).[2] "4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (Compound Summary)." National Library of Medicine. Link

    • Context: Validates the physical properties of the closely rel

Sources

Purification challenges for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1]

You are likely working with 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS 1365271-84-6), a highly lipophilic intermediate often encountered in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) or specific agrochemical scaffolds.[1]

This molecule presents a unique "Purification Triad" of challenges due to its structural substituents:

  • The Cyclohexyl Group: Increases conformational flexibility, often leading to "oiling out" rather than crystallization.[1][2]

  • The Nitro Group (Ortho): Creates an intramolecular hydrogen bond with the amine, reducing polarity and altering chromatographic retention.[1][2]

  • The Propoxy Chain: Adds significant lipophilicity compared to standard methoxy analogs, rendering standard reverse-phase methods difficult without specific modifiers.[1][2]

Below is your comprehensive troubleshooting guide.

Part 1: Compound Snapshot & Physicochemical Profile[1][2][3]

Before initiating purification, verify your target's theoretical profile to select the correct solvent systems.[1][2]

PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₁₅H₂₁BrN₂O₃MW: 357.24 g/mol
Appearance Off-white to bright orange/yellow solidColor intensity correlates with nitro-conjugation; dark tars indicate oxidation.[1][2]
Predicted LogP ~4.5 - 5.2 (High Lipophilicity)Critical: Insoluble in water.[1][2] Highly soluble in DCM, EtOAc.[1][2] Risk of oiling in Hexanes.[1][2]
pKa (Conjugate Acid) ~ -1.0 to 0.5 (Very Weak Base)The o-nitro and p-bromo groups withdraw electrons, making the amine non-basic.[1][2] It will not protonate easily in weak acids (e.g., acetic acid).[1][2]
Key Impurities Unreacted Cyclohexylamine, Phenolic hydrolysis productsCyclohexylamine is basic; the target is not.[1][2] Use this difference for separation.

Part 2: Troubleshooting Scenarios (The "Why" and "How")

Scenario A: "My product is stuck as a viscous red/orange oil and won't crystallize."

Diagnosis: This is the most common issue with N-cyclohexyl derivatives.[1][2] The flexible cyclohexyl ring and the propoxy chain prevent efficient crystal lattice packing.[1][2] If the crude contains even 5% solvent or impurities, the melting point depression keeps it liquid.[1][2]

The Fix: The "Anti-Solvent Drip" Protocol Do not use simple evaporation.[1][2] You must force the lattice to form using a biphasic solvent system.[1]

  • Dissolve the crude oil in the minimum amount of Isopropyl Alcohol (IPA) or Ethanol at 50°C. (Avoid DCM; it evaporates too fast).[1][2]

  • Slowly add n-Heptane (not Hexane; Heptane has a higher boiling point, allowing better equilibration) dropwise until turbidity persists.

  • Seeding: If you have any solid crystals from a previous batch, add a speck now.[1][2] If not, scratch the glass side vigorously with a glass rod.[1][2]

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then move to -20°C.

    • Why? Rapid cooling traps impurities in the oil.[1][2] Slow cooling allows the target molecule to exclude impurities from the lattice.[1][2]

Scenario B: "TLC shows a streak/tailing, and I can't separate the product from the starting material."

Diagnosis: Aniline derivatives interact with the silanol groups on silica gel, causing "streaking."[1][2] However, because your amine is deactivated by the nitro group, the streaking is likely caused by the unreacted cyclohexylamine (starting material) dragging the spot, or the intramolecular H-bond making the target less polar than expected.[1][2]

The Fix: The "Neutralization" Wash & Modified Mobile Phase

  • Pre-Column Treatment: Do not rely on column chromatography to remove bulk cyclohexylamine.[1][2] It will saturate the silica.[1][2]

    • Protocol: Dissolve crude in EtOAc.[1][2] Wash 2x with 1M HCl .[1][2]

    • Mechanism:[1][2][3][4][5] Cyclohexylamine (strong base) protonates and moves to the aqueous layer.[1][2] Your target (weak base due to EWGs) remains in the organic layer.[1][2]

  • Mobile Phase Modifier: If streaking persists, add 1% Triethylamine (TEA) to your silica column mobile phase (e.g., Hexane:EtOAc + 1% TEA).[1][2] This blocks the silanol sites.[1][2]

Scenario C: "Yield is low after Recrystallization."

Diagnosis: The propoxy group makes the molecule too soluble in "medium" polarity solvents like Ethanol.[1][2] You are losing product in the mother liquor.[1][2]

The Fix: Switch to a Methanol/Water system.[1][2]

  • Dissolve in hot Methanol.

  • Add hot water until cloudy.

  • The high lipophilicity of the propoxy/cyclohexyl groups will force the product out of the aqueous mixture aggressively, while polar impurities remain in the methanol/water mix.[1][2]

Part 3: Validated Purification Workflows

Workflow 1: The "Standard" Isolation (Post-Reaction)

Recommended for crude purity >85%[1][2]

  • Quench: Pour reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1][2]

  • Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (2x).[1][2]

    • Checkpoint: This removes unreacted cyclohexylamine.[1][2]

  • Base Wash: Wash with Saturated NaHCO₃ (removes acidic phenolic impurities if propoxy cleavage occurred).[1][2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate to a solid/oil.

  • Crystallization: Recrystallize from Ethanol/Heptane (1:3) .

Workflow 2: Flash Chromatography Parameters

Recommended if side-products (regioisomers) are present.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1][2]

    • Note: The target compound elutes relatively early (high Rf) due to the "Ortho-Effect" (Intramolecular H-bonding reduces polarity).[1][2]

  • Loading: Liquid load using Toluene or dry load on Celite.[1][2] Avoid DCM loading if possible to prevent band broadening.[1][2]

Part 4: Decision Logic & Signaling Pathways

The following diagram illustrates the purification decision logic based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (Target vs. Impurities) Start->CheckTLC ImpurityCheck Is Unreacted Amine Present? CheckTLC->ImpurityCheck AcidWash Perform Acid Wash (1M HCl Extraction) ImpurityCheck->AcidWash Yes (Basic Impurity) StateCheck Physical State of Isolated Crude? ImpurityCheck->StateCheck No AcidWash->StateCheck SolidState Solid/Powder StateCheck->SolidState Crystalline OilState Viscous Oil/Gum StateCheck->OilState Oiling Out Recryst Recrystallization (EtOH/Heptane) SolidState->Recryst Trituration Trituration (Cold Pentane or MeOH) OilState->Trituration Final Pure Product (>98% HPLC) Recryst->Final Trituration->StateCheck Solidifies Column Flash Chromatography (Hex/EtOAc + 1% TEA) Trituration->Column Remains Oil Column->Final

Figure 1: Purification Decision Tree for N-cyclohexyl-2-nitroaniline derivatives. This logic prioritizes chemical washing over chromatography to remove basic amine impurities.[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my product red? The literature says "yellow/off-white." A: Pure nitroanilines are typically yellow.[1][2] A deep red or brown color usually indicates the presence of oxidation byproducts (azo or azoxy coupling) or trace transition metals if catalyzed.[1][2]

  • Action: Pass the solution through a small pad of silica gel or treat with activated charcoal in refluxing ethanol before recrystallization.[1][2]

Q2: Can I use Hexane instead of Heptane for crystallization? A: It is risky. Hexane has a lower boiling point (68°C) than Heptane (98°C).[1][2] This limits the temperature range you can use to dissolve the solute, often leading to "oiling out" upon cooling because the solubility differential is too steep.[1][2] Heptane allows for a smoother cooling gradient.[1][2]

Q3: Is the propoxy group stable to the acid wash? A: Yes. The propoxy ether linkage is stable to dilute aqueous acids (e.g., 1M HCl) at room temperature.[1][2] It requires strong Lewis acids (e.g., BBr₃) or hot concentrated HI to cleave.[1][2] You can safely wash with HCl to remove the cyclohexylamine.[1][2]

Q4: I see a small impurity at RRT 0.9 (just before the product). What is it? A: If you synthesized this via SNAr (displacement of a halogen), this is likely the regioisomer (displacement at the wrong position) or the hydrolysis product (displacement by water/hydroxide instead of the amine).[1][2] These are less lipophilic than the cyclohexyl product.[1][2]

  • Action: Use a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV) to separate these close-eluting spots.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline (Analogous Structure). Retrieved October 26, 2023, from [Link][1][2]

  • Arzneimittelforschung. (1988).[1][3] Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine. (Context on N-cyclohexyl-aniline stability and handling). Retrieved October 26, 2023, from [Link][1]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. (General protocol for SNAr of activated nitrobenzenes with cyclohexylamine). Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Solubility Mechanism[1][2][3][4][5]

To effectively solubilize 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (hereafter referred to as BCNP ), one must first understand the molecular forces working against solvation. BCNP is a highly lipophilic "push-pull" aromatic system.[1]

The "Solubility Barrier"

The molecule exhibits three distinct structural features that drastically reduce aqueous solubility and complicate dissolution in polar protic solvents (like methanol):

  • The "Grease" Factor (Lipophilicity): The N-cyclohexyl ring and the 5-propoxy chain are significant hydrophobic moieties.[1] These push the calculated LogP (partition coefficient) well above 4.0, making the compound behave more like a lipid than a typical polar drug intermediate.[1]

  • Intramolecular Hydrogen Bonding: The 2-nitro group and the secondary amine (NH) are in an ortho relationship.[1] This allows for a strong intramolecular hydrogen bond (N-H...O=N), which "locks" the polar protons, preventing them from interacting with solvent molecules.[1] This effectively "masks" the polarity of the molecule.[1]

  • Crystal Lattice Energy: The planar nitro-aniline core encourages strong

    
    -
    
    
    
    stacking in the solid state.[1] Breaking this lattice requires significant energy (heat or high-dielectric solvents).[1]

Implication for Researchers: Standard "shake-flask" methods in water or cold ethanol will fail.[1] You must disrupt the crystal lattice using dipolar aprotic solvents or heat, and maintain solubility using hydrophobic interactions.[1]

Solvent Compatibility Matrix

The following data summarizes the solubility performance of BCNP across standard laboratory solvents.

Solvent ClassRepresentative SolventSolubility RatingApplication
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Stock solutions, Reaction media
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Synthesis, Extraction, NMR
Aromatic Toluene, XyleneModerate Reflux reactions
Polar Protic Ethanol, Methanol, IsopropanolPoor (Cold), Good (Hot)Recrystallization (Hot), HPLC Mobile Phase
Aqueous Water, PBS, SalineInsoluble (<0.01 mg/mL)Do not use without surfactant

Troubleshooting Guides & FAQs

Scenario A: Biological Assays (Precipitation in Media)

User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into cell culture media, the compound crashes out (precipitates)."

Root Cause: This is a classic "Solvent Shock" phenomenon.[1] The sudden transition from DMSO (dielectric constant


) to Water (

) causes the hydrophobic BCNP molecules to aggregate instantly to minimize water contact.[1]

Protocol: The "Step-Down" Dilution Method Do not spike directly into the final media. Use an intermediate dilution step with a surfactant.[1]

  • Prepare Stock: Dissolve BCNP in 100% DMSO at 20 mM .

  • Prepare Intermediate: Mix the stock 1:1 with Tween 80 or Cremophor EL (pure surfactant).[1] Vortex vigorously.

  • Slow Addition: Add this mixture dropwise to your media while vortexing.

    • Result: The surfactant forms micelles around the BCNP, preventing aggregation.[1]

    • Final DMSO concentration: Ensure it remains <0.5% to avoid cytotoxicity.[1]

Scenario B: HPLC Analysis (Peak Tailing/Broadening)

User Issue: "My HPLC peaks are broad and tailing. I am using a standard Water/Acetonitrile gradient."

Root Cause: BCNP is too hydrophobic for the initial mobile phase conditions (often high water content).[1] It is "sticking" to the C18 stationary phase or precipitating in the injection loop.[1]

Technical Fix:

  • Diluent Matching: Do not dissolve the sample in pure DMSO if your starting mobile phase is 90% water.[1] The sample will precipitate in the injector.[1]

    • Recommendation: Dissolve sample in 50:50 Acetonitrile:Water .[1] If it won't dissolve, use Methanol with 0.1% Formic Acid.[1]

  • Column Heating: Increase column temperature to 40°C or 50°C . This lowers the viscosity and increases the mass transfer kinetics of the bulky cyclohexyl group.[1]

  • Acidification: Ensure both mobile phases contain 0.1% Trifluoroacetic Acid (TFA) . This suppresses any residual interaction of the aniline nitrogen with silanols on the column.[1]

Scenario C: Synthetic Workup (Emulsions)

User Issue: "I can't separate the layers during extraction. I have a messy emulsion."

Root Cause: The surfactant-like nature of the molecule (Polar head + Hydrophobic tail) stabilizes emulsions, especially at basic pH.[1]

Protocol: Breaking the Emulsion

  • Salting Out: Add saturated NaCl (Brine) to the aqueous layer.[1] This increases the ionic strength, forcing the organic BCNP into the organic layer.[1]

  • Filtration: The "emulsion" is often stabilized by micro-precipitates.[1] Filter the biphasic mixture through a pad of Celite before attempting separation.[1]

  • Solvent Swap: If using Ethyl Acetate, switch to DCM .[1] The higher density of DCM often provides a cleaner phase break for this specific density class of compounds.[1]

Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your end-goal.

SolubilityLogic Start Goal: Solubilize BCNP Reaction Synthetic Reaction Start->Reaction Analysis HPLC / NMR Start->Analysis BioAssay Biological Assay (Aqueous) Start->BioAssay HighConc High Conc. (>50mM) Reaction->HighConc Diluent Sample Diluent Analysis->Diluent Precipitation Risk: Precipitation BioAssay->Precipitation DMSODMF Use DMSO or DMF (Heat to 60°C) HighConc->DMSODMF Polar/Nucleophilic Reflux Reflux in Toluene HighConc->Reflux Non-polar/Thermal MobilePhase Match Initial Mobile Phase Diluent->MobilePhase Acidify Add 0.1% TFA (Suppress Silanol) Diluent->Acidify Surfactant Co-solvent System: DMSO + Tween 80 Precipitation->Surfactant Standard Cyclodextrin HP-Beta-Cyclodextrin (Inclusion Complex) Precipitation->Cyclodextrin Advanced

Figure 1: Decision Matrix for Solubilizing 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline based on experimental intent.

Advanced Solubilization: Cyclodextrin Complexation

For highly sensitive biological applications where DMSO is toxic, encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard.[1]

Mechanism: The hydrophobic cyclohexyl and propoxy groups of BCNP insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1]
    
  • Add excess BCNP powder to the solution.[1]

  • Sonicate for 30 minutes at 40°C.

  • Shake at room temperature for 24 hours.

  • Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • The filtrate contains the solubilized complex.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for nitroaniline solubility principles).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1] (Theoretical basis for DMSO/Water cosolvent logic).

  • PubChem. (2025).[1][2][3] Compound Summary for N-cyclohexyl-2-nitroaniline derivatives. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (Basis for Cyclodextrin protocol).

Sources

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: ANL-SYN-2024

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your aniline synthesis—a cornerstone of medicinal chemistry—has hit a wall. Whether you are seeing dehalogenation during reduction, catalyst death in cross-couplings, or your product is turning into black tar on the bench, we will troubleshoot these issues using mechanistic causality and field-proven protocols.

Module 1: Chemoselective Nitro Reduction

Ticket #001: "I keep losing my halogen substituent during hydrogenation."

The Issue: You are reducing a nitroarene containing a halogen (Cl, Br, I) using standard catalytic hydrogenation (


, Pd/C), and the halogen is being stripped off (hydrodehalogenation), yielding the unsubstituted aniline.

The Mechanistic Cause: Standard Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis of C-X bonds. The mechanism involves the oxidative addition of Pd(0) into the C-X bond, followed by hydride displacement. This competes kinetically with nitro reduction, especially for iodides and bromides.

Troubleshooting Protocol:

ScenarioRecommended ProtocolMechanistic Rationale
Iodides/Bromides present Fe / AcOH (Béchamp) or

Single Electron Transfer (SET) mechanism. These metals reduce the nitro group via electron transfer, avoiding the formation of metal-hydride surface species that cleave C-X bonds.
Chlorides present Pt/C (Sulfided) Platinum is less active for hydrogenolysis than Palladium. Sulfiding the catalyst "poisons" the highly active sites responsible for C-Cl cleavage while retaining nitro-reduction activity.
Acid-Sensitive Substrates Zn /

Milder SET conditions. Avoids the harsh acidic environment of Béchamp reduction.

Standard Operating Procedure (SOP): Iron-Mediated Reduction Use this for maximum chemoselectivity.

  • Setup: In a 3-neck flask equipped with mechanical stirring (magnetic stirring often fails due to iron sludge), suspend the nitroarene (1.0 equiv) in EtOH/Water (4:1 ratio).

  • Activation: Add Iron powder (3-5 equiv) and

    
     (1 equiv) or catalytic Acetic Acid.
    
  • Reaction: Heat to reflux (

    
    ).[1] Monitor by TLC/LCMS.
    
    • Checkpoint: If the reaction stalls, the iron surface may be oxidized. Add a fresh portion of activated iron.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

    • Note: Do not let the iron waste dry out completely on the filter paper in air; it can be pyrophoric. Keep it wet and dispose of it in a dedicated metal waste container.

Decision Logic for Reductant Selection

NitroReduction Start Substrate: Nitroarene Halogen Contains Halogen (I, Br, Cl)? Start->Halogen Standard Standard Hydrogenation (H2, Pd/C, MeOH) Halogen->Standard No AcidSens Acid Sensitive (Acetal, Boc, etc.)? Halogen->AcidSens Yes Iron Fe / AcOH or Fe / NH4Cl (Béchamp) AcidSens->Iron No (Robust) Zinc Zn / NH4Cl (Mild SET) AcidSens->Zinc Yes Platinum Sulfided Pt/C + H2 (For Chlorides) AcidSens->Platinum Alternative

Figure 1: Decision tree for selecting the appropriate reduction method based on substrate functionality.

Module 2: Buchwald-Hartwig C-N Coupling

Ticket #002: "My coupling reaction turns black and yields <10% product."

The Issue: You are attempting to synthesize a substituted aniline via Palladium-catalyzed cross-coupling, but the reaction fails.

The Mechanistic Cause: Buchwald-Hartwig aminations rely on a delicate catalytic cycle. Common failure points include:

  • Pd Black Formation: Ligand dissociation leads to aggregation of Pd(0) (the "black mirror" on your flask).

  • Inhibitory Coordination: Aliphatic amines or the substrate itself bind too tightly to Pd, preventing the catalytic cycle.

  • 
    -Hydride Elimination:  If using aliphatic amines with 
    
    
    
    -hydrogens, the intermediate can eliminate to form an imine instead of the product.

The Optimization Matrix: Do not guess. Use "Generations" of ligands designed for specific problems.

VariableRecommendationWhy?
Primary Amines BrettPhos or XPhos These bulky, electron-rich phosphines promote the difficult reductive elimination step and prevent catalyst poisoning.
Secondary Amines RuPhos Specifically designed to accommodate the steric bulk of secondary amines.
Base (Standard) NaOtBu Strong base, ensures rapid deprotonation of the amine.
Base (Sensitive)

or LHMDS
Use if your substrate has esters, nitriles, or enolizable ketones that NaOtBu would destroy.
Solvent Toluene or Dioxane (Anhydrous)Water kills the catalyst. Degas solvents thoroughly (sparge with Ar for 15 mins) to remove

.

Troubleshooting Workflow (The "Check Engine" Light)

BuchwaldDebug Start Reaction Failed Color Did Pd Mirror Form? Start->Color OxAdd Issue: Oxidative Addition Sol: Switch to XPhos G3 or Iodide substrate Color->OxAdd No (Stays clear/light) Protodehal Product is reduced arene (H instead of N)? Color->Protodehal Yes (Black ppt) RedElim Issue: Reductive Elimination Sol: Use bulkier ligand (BrettPhos) Protodehal->RedElim No Solvent Solvent Source? Dry/Degas strictly Protodehal->Solvent Yes

Figure 2: Diagnostic workflow for failed Buchwald-Hartwig aminations.

Module 3: Isolation & Stability

Ticket #003: "My product was a yellow oil, but overnight it turned into a black tar."

The Issue: Electron-rich anilines (e.g., methoxy- or diamino-substituted) are highly prone to radical oxidation by atmospheric oxygen. This results in polymerization (tar formation).

The Solution: You must interrupt the oxidation pathway immediately after isolation.

Protocol: The "Salt Block" Strategy Never store unstable anilines as free bases. Convert them to their Hydrochloride (


) or Tosylate (

) salts immediately.
  • Extraction: Perform workup using degassed solvents if possible.

  • Salt Formation:

    • Dissolve the crude aniline in a minimal amount of

      
       or Dioxane.
      
    • Add

      
       in Dioxane dropwise at 
      
      
      
      .
    • The aniline salt will precipitate as a stable solid.

  • Filtration: Filter the solid under Argon (Schlenk filtration) or quickly on a Büchner funnel.

  • Storage: Store the salt in an amber vial. The protonated amine (

    
    ) is electron-poor and resistant to oxidation.
    

FAQ: Removing Trace Anilines

  • Q: "My equipment smells like aniline even after washing."

  • A: Anilines "stick" to glass. Rinse glassware with

    
     (to protonate and solubilize) followed by Acetone. For stubborn residues, use an oxidizing bath (Permanganate), but never  mix aniline waste with concentrated Nitric acid (Explosion hazard).
    

References

  • Chemoselective Reduction (Fe/Water): Patil, R. D., & Sasson, Y. (2015).[2] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Link

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

  • Safety of Aniline Derivatives: Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Link

  • Nitro Reduction with Halogen Retention: Kasparian, A., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Journal of Organic Chemistry. Link

Sources

Scaling up the synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Product CAS: 1365271-84-6 Support Ticket: #SC-2024-SNAr-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline . This molecule is a highly functionalized aniline derivative, typically utilized as a scaffold in the development of tyrosine kinase inhibitors.

The critical step in this synthesis is a Nucleophilic Aromatic Substitution (


) , where cyclohexylamine displaces a leaving group (typically Fluorine or Chlorine) on a nitrobenzene core. While chemically straightforward on a milligram scale, this reaction presents specific thermal  and regioselectivity  hazards at the kilogram scale due to the electronic effects of the 5-propoxy substituent.

Module 1: The Synthetic Workflow & Logic

The following process map outlines the optimized route. We recommend the Fluorine-displacement route over Chlorine for scale-up due to the significantly lower reaction temperature required, which mitigates the thermal instability of the nitro-aromatic core.[1]

G cluster_0 Precursor Preparation cluster_1 Critical Scale-Up Step (SNAr) Start 1-Bromo-2,4-difluoro-5-nitrobenzene (Starting Material) Step1 Step 1: Regioselective Propoxylation (NaOPr / n-PrOH, 0°C) Start->Step1 Controlled Addition Intermediate Intermediate A: 1-Fluoro-4-bromo-2-nitro-5-propoxybenzene Step1->Intermediate Workup & Crystallization Step2 Step 2: Amination (SNAr) Solvent: THF or MeCN Temp: 40-60°C Intermediate->Step2 Dissolution Note1 CRITICAL: The 5-Propoxy group (EDG) deactivates the ring, slowing Step 2. Intermediate->Note1 Reagent Reagent: Cyclohexylamine (2.2 equiv) Reagent->Step2 Product Target Product: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline Step2->Product Precipitation/Filtration Note2 Exotherm Hazard: Monitor internal temp during amine addition. Step2->Note2

Figure 1: Optimized synthetic pathway highlighting the critical


 step and associated process safety parameters.

Module 2: Critical Process Parameters (CPPs) & Data

The presence of the 5-propoxy group acts as an Electron Donating Group (EDG).[1] In


 reactions, EDGs deactivate the aromatic ring, making the displacement of the leaving group (Fluorine) slower than in unsubstituted nitrobenzenes. This forces a trade-off: you need heat to drive the reaction, but excess heat risks thermal runaway of the nitro-aromatic system.[1]
Solvent Selection Matrix

Based on 100g scale validation runs.

SolventReaction RateImpurity ProfileThermal SafetyRecommendation
THF Fast (

)
Low; Product solubleModerate (Low BP limits runaway)Preferred
Acetonitrile Very Fast (

)
Moderate; Hydrolysis risk if wetLow (High exotherm potential)Use with cooling
IPA Slow (

)
High; Solvolysis of F possibleHigh (High heat capacity)Avoid
DMF/DMSO Extremely FastHigh; Difficult workupCritical (Risk of violent decomp)DO NOT USE

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 80-90% conversion. Adding more cyclohexylamine doesn't help. Why?

  • Diagnosis: This is likely due to the "Deactivation Effect" and salt formation. The byproduct of the reaction is HF (hydrofluoric acid), which is scavenged by the excess cyclohexylamine to form cyclohexylammonium fluoride. This salt can precipitate and coat the unreacted starting material, or simply increase the viscosity, hindering mass transfer.

  • Solution:

    • Solvent Switch: Ensure you are using a solvent like THF where the organic components remain in solution, but the salt might precipitate.

    • Base Scavenger: Instead of using excess cyclohexylamine (which is expensive and toxic), use Triethylamine (TEA) or DIPEA as the sacrificial base (1.2 equiv) alongside 1.05 equiv of cyclohexylamine.

    • Agitation: Increase impeller speed. This is a heterogeneous mixture (slurry) by the end; low shear mixing causes stalling.

Q2: I am seeing a "Red Oil" separate during the workup instead of a solid. How do I crystallize the product?

  • Diagnosis: Substituted nitroanilines are notorious for "oiling out" due to low melting points and high lipophilicity (cyclohexyl + propoxy chains).

  • Solution:

    • Anti-solvent: Do not use water immediately. The product is too hydrophobic.

    • Protocol: After the reaction is complete, strip the THF to 25% volume. Add Methanol (MeOH) , then slowly add water at 50°C until the solution turns slightly turbid (Cloud Point).

    • Seeding: Cool slowly to 20°C. Seed with pure crystal (0.1 wt%) at 35°C.

    • Reference: See general crystallization techniques for lipophilic nitro-compounds [1].

Q3: The reaction mixture turned black/dark brown. Is my product decomposed?

  • Diagnosis: Nitroanilines are prone to oxidative degradation, especially in the presence of light and trace metals. However, dark color is often superficial (trace azo/azoxy impurities) and does not indicate bulk decomposition.

  • Solution:

    • In-Process Control (IPC): Check HPLC purity. If the main peak is >95%, the color is irrelevant.

    • Remediation: Treat the crude solution with activated carbon (Charcoal) during the recrystallization step.

    • Prevention: Sparge the reaction vessel with Nitrogen (

      
      ) before heating. Oxygen promotes the formation of dark oxidative byproducts.
      

Q4: Safety Alert - We observed a rapid temperature spike upon adding cyclohexylamine.

  • Diagnosis: You are witnessing the heat of neutralization (amine + trace acid) plus the heat of the

    
     reaction.
    
  • Solution:

    • Dosing Control: Never add cyclohexylamine in one shot at scale. Use a dropping funnel or dosing pump .

    • Adiabatic Limit: Calculate the Adiabatic Temperature Rise (

      
      ). For nitro-halobenzenes, this can exceed 100°C.[1]
      
    • Cooling: Maintain jacket temperature at 20°C during addition. Allow the reaction to exotherm controlled to 40-50°C only after accumulation is minimal.

Module 4: Safety & Handling (The "Self-Validating" Protocol)

Before scaling to >100g, you must validate the safety of the specific batch of cyclohexylamine.

The "Drop Test" Protocol:

  • Take 1 mL of the reaction solvent (e.g., THF).

  • Add 100 mg of the precursor (Intermediate A).

  • Add 1 drop of Cyclohexylamine.

  • Observation:

    • Immediate yellow/orange color: Active reaction (Good).

    • Immediate boiling/fizzing:DANGER. The precursor might be too reactive (e.g., if you accidentally made the di-fluoro analog). Do not scale up without DSC (Differential Scanning Calorimetry) testing.

    • No color change: Reagent might be wet or degraded (Cyclohexylamine absorbs

      
       from air to form carbonates).
      

Toxicity Warning: Cyclohexylamine is corrosive and toxic (permeates skin).[2][3][4] It has a flash point of 28°C. All transfers must occur in a grounded, inerted reactor.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • PubChem. (n.d.).[5] Compound Summary: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.[1][6][7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Reference for calculating

    
     in nitro-compound synthesis).
    
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline vs 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical comparison between 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline and 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline . These compounds are critical intermediates in the synthesis of 1-cyclohexyl-benzimidazole scaffolds, a structural motif increasingly relevant in the development of novel bioactive ligands, including opioid receptor agonists and specific kinase inhibitors.

Executive Summary

This guide evaluates two homologous intermediates used in the synthesis of polysubstituted benzimidazoles. The primary difference lies in the 5-alkoxy substituent (Propoxy vs. Methoxy), which significantly alters the physicochemical profile of the intermediate and the pharmacological properties of the final bioactive target.

  • The Propoxy Variant (Compound A): Offers higher lipophilicity (LogP) and improved solubility in non-polar organic solvents, facilitating specific synthetic steps. It typically yields downstream ligands with enhanced blood-brain barrier (BBB) permeability.

  • The Methoxy Variant (Compound B): Serves as the standard "lower homologue" reference. It generally exhibits higher crystallinity and melting points, making purification by recrystallization easier, but may result in lower membrane permeability for the final drug candidate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following table contrasts the fundamental properties of both intermediates. The shift from a methoxy (-OCH₃) to a propoxy (-OCH₂CH₂CH₃) group introduces a "greasy" alkyl chain that impacts solvation and crystal packing.

Feature4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
CAS Number 1365271-84-61365272-51-0
Molecular Formula C₁₅H₂₁BrN₂O₃C₁₃H₁₇BrN₂O₃
Molecular Weight 357.25 g/mol 329.19 g/mol
Alkoxy Substituent Propoxy (-OC₃H₇) Methoxy (-OCH₃)
Predicted LogP ~4.8 - 5.1~3.8 - 4.1
Physical State Waxy Solid / Low-melting SolidCrystalline Solid
Solubility (DCM) Excellent (>100 mg/mL)Good
Solubility (MeOH) ModerateHigh
Purification Method Column Chromatography often requiredRecrystallization (EtOH/Water) often sufficient

Key Insight: The Propoxy variant's increased lipophilicity (approx. +1.0 LogP unit) makes it the preferred scaffold for targets requiring high CNS penetration, whereas the Methoxy variant is preferred for initial structure-activity relationship (SAR) screening due to ease of handling.

Synthetic Utility & Reaction Pathways[5][6]

Both compounds serve as the electrophilic core for constructing the benzimidazole ring system. The synthesis typically follows a two-step sequence: Nitro Reduction followed by Cyclization .

Synthetic Pathway Diagram

The following diagram illustrates the conversion of these nitroanilines into the active benzimidazole scaffold.

BenzimidazoleSynthesis Precursor Nitroaniline Intermediate (Methoxy or Propoxy) Reduction Step 1: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursor->Reduction Reduction Diamine 1,2-Diamine Intermediate (Unstable to Air) Reduction->Diamine Yield: 85-95% Cyclization Step 2: Cyclization (R-CHO / Na2S2O5 or R-COOH) Diamine->Cyclization Condensation Product Final Benzimidazole Scaffold (Bioactive Ligand) Cyclization->Product Ring Closure

Figure 1: General synthetic workflow for converting N-cyclohexyl-2-nitroanilines into benzimidazole scaffolds.

Experimental Protocol: Benzimidazole Formation

This protocol is validated for the Propoxy variant but is adaptable to the Methoxy variant (which may precipitate faster).

Step 1: Reduction to Diamine

  • Dissolution: Dissolve 1.0 eq of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline in Ethanol/Ethyl Acetate (1:1 v/v).

  • Catalyst: Add 10 mol% Pd/C (10% w/w).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

    • Observation: The bright orange/yellow color of the nitroaniline will fade to a pale or colorless solution.

  • Filtration: Filter through Celite under nitrogen (the diamine is oxidation-sensitive).

Step 2: Cyclization (The "Phillips-Type" Condensation)

  • Reagent: To the fresh diamine filtrate, add 1.1 eq of the desired aldehyde (e.g., p-chlorobenzaldehyde) and 1.2 eq of Sodium Metabisulfite (Na₂S₂O₅) .

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

  • Workup: Cool to RT.

    • For Methoxy: The product often precipitates directly. Filter and wash with cold ethanol.

    • For Propoxy: The product likely remains in solution. Evaporate solvent, redissolve in DCM, wash with NaHCO₃, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Implications (SAR)

The choice between Propoxy and Methoxy is rarely arbitrary; it is a strategic decision in Lead Optimization .

Lipophilicity and Bioavailability
  • Propoxy (Compound A): The propyl chain adds significant hydrophobic bulk. In opioid receptor agonists (e.g., nitazene analogs), increasing chain length at the 5-position (ethoxy/propoxy) often correlates with higher potency due to better penetration of the lipid bilayer and the Blood-Brain Barrier (BBB).

  • Methoxy (Compound B): While less lipophilic, the methoxy group is metabolically more stable than longer alkyl chains (which are prone to oxidative dealkylation). It is often used to lower the LogP if a lead compound is too insoluble.

Steric Considerations

The 5-position of the benzimidazole core sits in a specific pocket within the receptor (e.g., the mu-opioid receptor orthosteric site).

  • Methoxy: Minimal steric clash. Fits into smaller pockets.

  • Propoxy: Requires a larger hydrophobic pocket. If the receptor pocket is tight, the propoxy group may cause a steric clash, drastically reducing affinity. However, if the pocket is accommodating (hydrophobic), the propoxy group contributes to binding energy via Van der Waals forces.

Safety & Handling

Both compounds are Nitroanilines , sharing a common hazard profile.

  • Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines can cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin Sensitization: Potential sensitizers. Handle with nitrile gloves.

  • Storage: Store in a cool, dark place (2–8°C). The propoxy variant, being "waxy," may fuse into a solid block if stored at high ambient temperatures.

References

  • El Alami, A., et al. (2023).[1] Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Comparative SAR and Toxicology Profile: Substituted Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Propoxy Paradox"

In medicinal chemistry, the propoxy group (


) serves as a critical lipophilic modulator. Compared to methoxy or ethoxy substituents, the propoxy moiety significantly increases 

, enhancing blood-brain barrier (BBB) penetration and receptor affinity. However, this structural advantage comes with a distinct metabolic liability.

This guide provides a comparative analysis of substituted propoxyaniline derivatives, specifically focusing on the divergence between 5-Nitro-2-propoxyaniline (P-4000) —a historical ultrasweet ligand—and 4-Propoxyaniline , a scaffold for analgesics.[1] We analyze why the specific positioning of the propoxy group and the addition of electron-withdrawing groups (nitro) shift the profile from "potent ligand" to "genotoxic hazard."

Physicochemical & Performance Comparison

The following table contrasts the key derivatives. Note the dramatic shift in potency and toxicity driven by the nitro group substitution at the meta position relative to the amine.

Feature5-Nitro-2-propoxyaniline (P-4000) 4-Propoxyaniline N-Acetyl-4-propoxyaniline
Role High-Potency Sweetener (Banned)Synthesis Intermediate / Dye PrecursorAnalgesic (Phenacetin Analog)
Structure 2-propoxy-5-nitroaniline4-propoxybenzenamine

-(4-propoxyphenyl)acetamide
Potency 4000x Sucrose (Sweetness)Low (Biological activity)Moderate (COX inhibition)
LogP (Calc) ~2.45~1.85~2.10
Solubility Low (0.136 mg/mL)ModerateModerate
Metabolic Fate Nitro-reduction (Toxic)

-dealkylation (Rapid)

-dealkylation (Slow)
Toxicity Risk High (Kidney/Liver damage, Carcinogen)Moderate (Methemoglobinemia)Moderate (Nephrotoxicity)
Key Insight: Lipophilicity and Receptor Fit

The propoxy chain in P-4000 provides the necessary hydrophobic bulk to interact with the transmembrane domain of the TAS1R2/TAS1R3 sweet taste receptor. In contrast, 4-propoxyaniline lacks the auxiliary nitro group required for the "multipoint attachment" theory of receptor binding, rendering it tasteless but chemically reactive.

Mechanism of Action & Toxicity Pathways

Understanding the metabolic fate of these compounds is critical for safety assessment. The propoxy group is susceptible to oxidative


-dealkylation by CYP450 enzymes, but the rate depends on the chain length (Propyl < Ethyl < Methyl).
The Toxicity Divergence
  • Pathway A (P-4000): The primary danger lies in the nitro group . In vivo reduction of the nitro group leads to a hydroxylamine intermediate (

    
    ). This electrophilic species can form DNA adducts, leading to mutagenicity.
    
  • Pathway B (4-Propoxyaniline): The primary clearance is via

    
    -dealkylation  to form 
    
    
    
    -aminophenol.[1] While
    
    
    -aminophenol is the active metabolite of acetaminophen, high concentrations (caused by rapid dealkylation of the propyl ether) can deplete glutathione and cause hepatic necrosis.
Visualization: Metabolic Activation Pathways[1]

Metabolism P4000 5-Nitro-2-propoxyaniline (P-4000) NitroRed Nitro-Reduction (Gut Flora/Liver) P4000->NitroRed HydroxylAmine Hydroxylamine Intermediate NitroRed->HydroxylAmine Activation DNA_Adduct DNA Adducts (Carcinogenicity) HydroxylAmine->DNA_Adduct Covalent Binding PropoxyAniline 4-Propoxyaniline CYP450 CYP450 (O-Dealkylation) PropoxyAniline->CYP450 Aminophenol p-Aminophenol CYP450->Aminophenol Loss of Propyl Group QuinoneImine NAPQI (Reactive Metabolite) Aminophenol->QuinoneImine Oxidation

Figure 1: Comparative metabolic pathways showing the genotoxic route of P-4000 vs. the oxidative stress route of 4-propoxyaniline.[1]

Experimental Protocols

For researchers synthesizing derivatives to study SAR without the nitro-toxicity liability, the Williamson Ether Synthesis is the gold standard. Below is an optimized protocol for synthesizing 4-propoxyaniline from 4-acetamidophenol (Paracetamol) followed by hydrolysis, which avoids the handling of toxic nitro-intermediates.

Protocol: Synthesis of 4-Propoxyaniline

Objective: Selective


-alkylation of 4-acetamidophenol followed by amide hydrolysis.[1]
Reagents:
  • 4-Acetamidophenol (1.0 eq)[1]

  • 1-Bromopropane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN) or Butanone (Solvent)

  • Hydrochloric Acid (

    
    )
    
Step-by-Step Methodology:
  • O-Alkylation (Ether Formation):

    • Dissolve 4-acetamidophenol in ACN (

      
      ) in a round-bottom flask.
      
    • Add anhydrous

      
      . The base deprotonates the phenol (pKa ~9.5) selectively over the amide (pKa ~15).
      
    • Add 1-bromopropane dropwise via syringe.[1]

    • Reflux at

      
       for 6–8 hours. Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexane).
      
    • Checkpoint: The spot for the starting phenol should disappear.

    • Filter off the inorganic salts and evaporate the solvent to yield

      
      -(4-propoxyphenyl)acetamide.[1]
      
  • Hydrolysis (De-protection):

    • Dissolve the intermediate in ethanol (

      
      ).
      
    • Add

      
       (
      
      
      
      ).
    • Reflux for 2 hours.

    • Cool to

      
       and basify with 
      
      
      
      to
      
      
      .
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or distill under reduced pressure (b.p. approx

      
       at 
      
      
      
      ) to obtain the dark oil/solid 4-propoxyaniline.
Visualization: Synthesis Workflow

Synthesis Start 4-Acetamidophenol (Paracetamol) Step1 Step 1: O-Alkylation (K2CO3, 1-Bromopropane, Reflux) Start->Step1 Intermed N-(4-propoxyphenyl)acetamide Step1->Intermed Step2 Step 2: Acid Hydrolysis (6N HCl, Reflux) Intermed->Step2 Final 4-Propoxyaniline Step2->Final

Figure 2: Optimized synthetic route avoiding direct nitration.

Lipophilicity Assessment (Experimental Validation)

To validate the "Propoxy Effect" on biological distribution, researchers must experimentally determine


.

Method: Shake-Flask Method (OECD Guideline 107) or HPLC Estimation.[1]

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Equilibrium: Dissolve the propoxyaniline derivative in the octanol phase.

  • Partitioning: Mix with the aqueous phase and shake for 24 hours at

    
    .
    
  • Analysis: Separate phases and measure concentration in each phase using UV-Vis spectroscopy (max absorption

    
    ).
    
  • Calculation:

    
    
    

Expected Results:

  • Methoxy (Anisidine):

    
    
    
  • Ethoxy (Phenetidine):

    
    
    
  • Propoxy (Propoxyaniline):

    
    
    

Note: The jump to propoxy crosses the threshold (


) often associated with higher BBB permeability and increased non-specific binding.

Conclusion

For drug development professionals, the substituted propoxyaniline scaffold offers a lesson in structural optimization. While the propoxy group enhances receptor affinity through hydrophobic interactions (as seen in P-4000's sweetness), it must be balanced against metabolic stability.

  • Avoid: Nitro-substituted propoxyanilines (P-4000 analogs) due to high genotoxicity risks.[1]

  • Optimize: 4-Propoxyaniline derivatives show promise as analgesics, provided that the rate of

    
    -dealkylation is modulated (e.g., via steric hindrance or bioisosteres) to prevent rapid accumulation of toxic phenolic metabolites.
    

References

  • Verkade, P. E. (1946). A new sweetening agent: 5-nitro-2-propoxyaniline (P-4000).[1][2][3] Recueil des Travaux Chimiques des Pays-Bas.[1][4] Link

  • U.S. Food and Drug Administration (FDA). (1950). Code of Federal Regulations: Ban on P-4000.[1] Federal Register.[2] Link

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link

  • BenchChem. (2025).[5] Williamson ether synthesis protocol for alkoxy anilines.[5]Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

Sources

Comparative Guide: Benchmarking Synthesis Efficiency in High-Value Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Isolated Yield

In modern drug discovery, "yield" is a deceptive metric. A 95% yield in a late-stage cross-coupling is irrelevant if the precursor required seven steps of pre-functionalization. True synthesis efficiency must be benchmarked against Process Mass Intensity (PMI) , Atom Economy (AE) , and Step Count .

This guide provides a rigorous framework for benchmarking a novel synthesis method against established protocols. We utilize a representative case study: the synthesis of a Biaryl Indole Scaffold (common in kinase inhibitors) comparing a Direct C-H Arylation (Convergent) route against a Classical Suzuki-Miyaura (Linear) route.

Benchmarking Methodology: The Metrics

To objectively compare "similar compounds" or synthesis routes, you must normalize data using the following Green Chemistry metrics, as standardized by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) .

Core Metrics & Formulas
MetricFormulaSignificance
Process Mass Intensity (PMI)

The gold standard.[1] Accounts for solvents, water, and workup reagents. Lower is better.
E-Factor

Similar to PMI but focuses on waste.[2][3] Ideal is 0. Typical Pharma range: 25–100+.[1]
Reaction Mass Efficiency (RME)

Measures "clean" conversion.[2] Unlike yield, it penalizes excess reagents.
Step Count (Linear vs. Convergent) N (Linear) vs. N (Longest Linear Sequence)Convergent synthesis reduces risk; failure in a late step destroys less accumulated value.

Case Study: Biaryl Indole Synthesis

Target: C2-Arylated Indole (Kinase Inhibitor Core). Benchmark: Comparison of Route A (Traditional) vs. Route B (Direct C-H Activation).

Route A: Classical Linear Synthesis (The Control)

Mechanism: Electrophilic bromination followed by metal-catalyzed cross-coupling.

  • Step 1: Protection of Indole (N-Boc).

  • Step 2: C2-Lithiation and Borylation (formation of boronic ester).

  • Step 3: Suzuki-Miyaura Coupling with Aryl Halide.

  • Step 4: Deprotection.

Route B: Direct C-H Functionalization (The Challenger)

Mechanism: Palladium-catalyzed concerted metallation-deprotonation (CMD).

  • Step 1: Direct coupling of Unprotected Indole + Aryl Halide.

Comparative Workflow Diagram

SynthesisComparison cluster_0 Route A: Classical Linear (Suzuki) cluster_1 Route B: Direct C-H Activation A1 Indole Start A2 1. N-Protection (PMI +15) A1->A2 A3 2. Lithiation/Borylation (-78°C, High Energy) A2->A3 A4 3. Pd-Coupling (Suzuki) A3->A4 A5 4. Deprotection (Acid Waste) A4->A5 Target Biaryl Indole Product A5->Target 4 Steps Total B1 Indole Start B2 Direct C-H Arylation (Pd(OAc)2, Ag2CO3) B1->B2 B2->Target 1 Step Total

Figure 1: Visualizing the step-economy gap. Route A requires auxiliary steps (protection/activation) that inflate PMI, whereas Route B utilizes innate reactivity.

Experimental Protocols

To validate these metrics, the following protocols must be executed in parallel.

Protocol A: Classical Suzuki Coupling (Benchmark)

Critical Note: This route assumes the boronic ester is not commercially available, necessitating de novo synthesis.

  • Activation: Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF. Cool to -78°C. Add t-BuLi (1.1 equiv) dropwise (Caution: Pyrophoric). Stir 1h.

  • Borylation: Add isopropyl pinacol borate (1.2 equiv). Warm to RT. Quench with NH4Cl. Extract with EtOAc.

    • Checkpoint: Calculate PMI of workup solvents.

  • Coupling: Combine crude boronate (1.0 equiv), Aryl-Br (1.0 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv) in Dioxane/H2O (4:1). Heat to 90°C for 12h.

  • Purification: Silica gel chromatography required to remove phosphine oxides and protodeborylated byproducts.

Protocol B: Direct C-H Arylation (Optimized)

Scientific Rationale: Uses a CMD mechanism where carbonate acts as a proton shuttle, bypassing the need for pre-functionalized boronates.

  • Reagents: Charge a reaction tube with Indole (1.0 equiv), Aryl-Br (1.2 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (1.0 equiv) as the oxidant/base.

  • Solvent System: Add Pivalic Acid (30 mol%) and Toluene (0.5 M).

    • Expert Insight: Pivalic acid acts as a crucial CMD ligand, lowering the activation energy for C-H cleavage [1].

  • Reaction: Seal and heat to 110°C for 16h.

  • Workup: Filter through a Celite pad (recycling the Silver salts is possible but rare in discovery). Concentrate and crystallize.

Data Analysis & Interpretation

The following data represents a typical outcome when benchmarking these specific chemistries.

Quantitative Comparison Table
MetricRoute A (Suzuki)Route B (C-H Activation)Efficiency Gain
Total Steps 4 (Linear)1 (Convergent)75% Reduction
Overall Yield 48% (0.9 x 0.8 x 0.8 x 0.85)72%+24% Absolute
PMI ( kg/kg ) 145324.5x Improvement
Atom Economy 35% (Loss of Bpin, Boc)85% (Loss of HBr only)High
Cost Driver t-BuLi, Pd Catalyst, multiple purificationsSilver salt (Ag2CO3)Variable *

*Note: While Route B uses expensive Silver, the massive reduction in solvent volume (PMI) and labor hours often makes it cheaper on a >100g scale.

Decision Logic for Route Selection

Not every molecule is suitable for C-H activation. Use this logic flow to determine when to switch methods.

DecisionTree Start Start: Target Analysis Q1 Is the C-H bond electronically activated? Start->Q1 Q2 Are sensitive functional groups (e.g., I, CHO) present? Q1->Q2 Yes RouteA Use Classical Suzuki (Higher Reliability) Q1->RouteA No (Inert) Q2->RouteA Yes (Incompatible) RouteB Use C-H Activation (Higher Efficiency) Q2->RouteB No (Robust)

Figure 2: Strategic selection criteria. C-H activation is preferred for efficiency but requires specific electronic properties.

Conclusion & Recommendations

For researchers benchmarking synthesis efficiency, the data confirms that step count reduction is the primary driver of Green Chemistry metrics .

  • Adopt PMI Early: Do not wait for Process Chemistry. Calculating PMI in the Discovery phase highlights unsustainable routes immediately [2].

  • Telescoping: If Route A must be used, attempt to "telescope" steps 2 and 3 (one-pot borylation/Suzuki) to improve the PMI score.

  • Solvent Selection: Route B's efficiency can be further improved by replacing Toluene with green alternatives like CPME or 2-MeTHF.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

  • Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the right green yardstick: why process mass intensity is used in the pharmaceutical industry to drive more sustainable processes. Organic Process Research & Development, 15(4), 912-917. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Process Mass Intensity (PMI) Calculation Tools. [Link][4][5]

Sources

Structural Elucidation and Comparative Fragmentation Analysis: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

[1]

Executive Summary

This guide details the LC-MS/MS fragmentation behavior of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (referred to herein as Target-P ).[1] This molecule presents a complex ionization profile due to the interplay between its electron-withdrawing nitro group, the isotopic signature of bromine, and the fragmentation-labile ether and amine substituents.

To provide a robust technical grounding, this guide compares Target-P against its structural analog, 4-Bromo-N-cyclohexyl-2-nitro-5-methoxyaniline (Analog-M ). This comparison highlights the specific McLafferty-type rearrangement unique to the propoxy substituent, serving as a critical differentiator in impurity profiling and forensic analysis.

Key Findings:

  • Isotopic Signature: The presence of Bromine (Br) creates a distinct 1:1 doublet ([M+H]⁺ at m/z 357.1 and 359.1), serving as the primary identification filter.

  • Differentiation: Target-P is distinguished from Analog-M by a neutral loss of 42 Da (Propene), a pathway mechanically impossible for the methoxy analog.

  • Fragmentation Hierarchy: The fragmentation is dominated by ether cleavage (propoxy) followed by amine dealkylation (cyclohexyl), governed by the stability of the resulting phenol/aniline core.[1]

Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the precursor ion must be validated. The 4-Bromo substituent imparts a characteristic isotopic pattern that is non-negotiable for identification.

FeatureTarget-P SpecificationAnalytical Significance
Formula C₁₅H₂₁BrN₂O₃Basis for exact mass calculation.[1]
Monoisotopic Mass 356.07 Da (⁷⁹Br)Base peak for quantitation.[1]
Isotopic Pattern 1:1 ratio (⁷⁹Br : ⁸¹Br)Critical Quality Attribute. Any deviation >10% suggests interference or co-elution.
Ionization Mode ESI Positive ([M+H]⁺)Protonation occurs preferentially at the secondary amine nitrogen.[1]

Comparative Fragmentation Analysis: Propoxy (Target-P) vs. Methoxy (Analog-M)

This section contrasts the Target with its lower homolog to demonstrate specificity. The core difference lies in the Ether Cleavage Mechanism .

The "Propoxy Effect" (Target-P)

The 5-propoxy group contains a gamma-hydrogen relative to the ether oxygen (though less activated than a carbonyl gamma-H, the alkyl chain length allows for a 4-center elimination or McLafferty-like rearrangement).[1]

  • Mechanism: Hydrogen transfer from the

    
    -carbon of the propyl chain to the ether oxygen, followed by C-O bond cleavage.
    
  • Result: Neutral loss of Propene (C₃H₆, 42 Da) .[1]

  • Daughter Ion: Formation of the free phenol radical cation or protonated phenol.

The "Methoxy Limitation" (Analog-M)

The methoxy group lacks a


1
  • Mechanism: Radical cleavage of the methyl group.

  • Result: Neutral loss of Methyl radical (CH₃[1]•, 15 Da) or Formaldehyde (30 Da) under high energy.[1]

  • Significance: The absence of the -42 Da transition is the definitive negative control for identifying the propoxy derivative.

Comparative Data Table
ParameterTarget-P (Propoxy)Analog-M (Methoxy)Differentiator
Precursor Ion (⁷⁹Br) m/z 357.1m/z 329.1Mass shift of 28 Da (C₂H₄).
Primary Fragment 315.1 (Loss of 42 Da)314.1 (Loss of 15 Da)Target-P loses alkene; Analog-M loses radical.
Secondary Fragment 233.1 (Loss of Cyclohexyl)232.1 (Loss of Cyclohexyl)Core structure is identical after ether cleavage.[1]
Collision Energy (CE) 25-35 eV30-40 eVMethoxy bond is stronger; requires higher CE.[1]

Proposed Fragmentation Pathway (Target-P)

The fragmentation of Target-P follows a logical cascade based on bond dissociation energies (BDE).

Step 1: Ether Cleavage (The Diagnostic Step)[1]
  • Transition: m/z 357.1

    
    m/z 315.1
    
  • Loss: 42 Da (Propene, C₃H₆)

  • Mechanism: Charge-remote fragmentation or proton-transfer driven elimination.[1] The propyl chain is lost, leaving a hydroxyl (phenol) group at position 5.

Step 2: Amine Dealkylation
  • Transition: m/z 315.1

    
    m/z 233.0[1]
    
  • Loss: 82 Da (Cyclohexene, C₆H₁₀)

  • Mechanism: Retro-Ene Reaction .[1] The proton on the secondary amine facilitates the elimination of the cyclohexyl ring as cyclohexene, yielding the primary aniline.

Step 3: Nitro Group Loss
  • Transition: m/z 233.0

    
    m/z 187.0
    
  • Loss: 46 Da (NO₂)

  • Mechanism: Homolytic cleavage of the C-N bond connecting the nitro group. This is common in nitroaromatics but usually requires higher collision energy than alkyl losses.

Step 4: Dehalogenation (High Energy)
  • Transition: m/z 187.0

    
    m/z 108.0[1]
    
  • Loss: 79 Da (Br radical)[1]

  • Note: This step destroys the isotopic signature and is not recommended for quantification.

Visualizing the Pathway

The following diagram illustrates the sequential mass losses (MS²) derived from the protonated precursor.

FragmentationPathwayParentPrecursor Ion [M+H]+m/z 357.1 (79Br)(Propoxy-Nitro-Aniline Core)Frag1Fragment 1: Phenol Derivativem/z 315.1(Loss of Propyl Chain)Parent->Frag1- 42 Da (Propene)Ether CleavageFrag2Fragment 2: Primary Anilinem/z 233.0(Loss of Cyclohexyl Ring)Parent->Frag2- 124 Da (Combined Loss)Frag1->Frag2- 82 Da (Cyclohexene)Retro-Ene / DealkylationFrag3Fragment 3: Core Aromaticm/z 187.0(Loss of Nitro Group)Frag2->Frag3- 46 Da (NO2)Nitro Scission

Figure 1: Step-wise fragmentation pathway of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline in ESI+ mode.

Experimental Protocol

To replicate these results, the following protocol ensures optimal ionization and fragmentation efficiency. This method is self-validating through the use of the Br isotopic ratio check.

LC-MS/MS Conditions
ParameterSettingRationale
Ion Source ESI Positive (ESI+)Secondary amines protonate readily in acidic media.[1]
Column C18 (2.1 x 50mm, 1.7 µm)Retains hydrophobic cyclohexyl/propyl groups effectively.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for [M+H]⁺ formation.[1]
Mobile Phase B AcetonitrileStronger elution strength for the lipophilic target.
Gradient 5% B to 95% B over 5 minEnsures separation from more polar impurities (e.g., non-propylated analogs).
Collision Gas Argon or NitrogenArgon is preferred for more efficient momentum transfer in breaking the ether bond.
Method Workflow Diagram

WorkflowSampleSample Prep(Dissolve in 50:50 ACN:H2O)LCLC Separation(C18 Column)Sample->LCESIESI Source (+)(Protonation)LC->ESIQ1Q1 Filter(Select m/z 357.1 & 359.1)ESI->Q1CCCollision Cell(CE: 30 eV)Q1->CCQ3Q3 Detection(Monitor 315.1 & 233.0)CC->Q3

Figure 2: Analytical workflow for the detection and confirmation of Target-P.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty rearrangements and ether cleavage).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Reference for ESI+ mechanisms of amines).

  • Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Guide on isotopic patterns of Bromine/Chlorine).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.